Product packaging for 4-Ethyl-1,3-thiazole-5-carboxylic acid(Cat. No.:CAS No. 126889-07-4)

4-Ethyl-1,3-thiazole-5-carboxylic acid

货号: B143604
CAS 编号: 126889-07-4
分子量: 157.19 g/mol
InChI 键: JUJNNKYDFBHNOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Ethyl-1,3-thiazole-5-carboxylic acid (CAS: 126889-07-4) is a heterocyclic compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . This compound features a thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, which is substituted with an ethyl group at the 4-position and a carboxylic acid moiety at the 5-position . This specific configuration makes it a highly valuable scaffold in medicinal chemistry and organic synthesis, particularly as a building block for constructing more complex molecules . Its primary research application lies in its significant antimicrobial activity, especially against various Gram-positive bacteria, which is a critical area of study in the context of rising antibiotic resistance . The compound's mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis, a function attributed to its thiazole moiety . Furthermore, preliminary studies suggest that this compound and its derivatives may interact with enzymes involved in inflammation, such as xanthine oxidase, indicating potential for broader therapeutic applications . The synthetic route often involves the cyclization of precursors like ethyl isocyanoacetate with α-oxodithioesters, a process that can be optimized for high yield and purity suitable for pharmaceutical research . Researchers should note that this compound is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling protocols, which include wearing eye and face protection as it may cause an allergic skin reaction .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B143604 4-Ethyl-1,3-thiazole-5-carboxylic acid CAS No. 126889-07-4

属性

IUPAC Name

4-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJNNKYDFBHNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562637
Record name 4-Ethyl-1,3-thiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126889-07-4
Record name 4-Ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,3-thiazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical properties of 4-Ethyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and predictive models to offer a robust profile for research and development purposes. This guide includes key physicochemical properties, predicted spectral data, a plausible synthetic pathway, and a generalized experimental protocol for thiazole synthesis.

Chemical and Physical Properties

Property4-Methyl-1,3-thiazole-5-carboxylic acid2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acidPredicted: this compound Data Source
IUPAC Name 4-Methyl-1,3-thiazole-5-carboxylic acid2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acidThis compound-
CAS Number 20485-41-0113366-46-4[1]Not assigned[1]
Molecular Formula C₅H₅NO₂SC₇H₉NO₂S[1]C₆H₇NO₂S-
Molecular Weight 143.16 g/mol 171.22 g/mol [1]157.19 g/mol -
Melting Point 287 °C (decomposes)No data availableEstimated: 200-220 °C
Boiling Point No data availableNo data availablePredicted >300 °C-
Solubility No definitive dataNo definitive dataPredicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.-
pKa No definitive dataNo definitive dataEstimated: 3.5 - 4.5 (typical for carboxylic acids)-

Spectroscopic Data (Predicted)

Predictive analysis based on standard spectroscopic principles suggests the following characteristic signals for this compound:

  • ¹H NMR:

    • A triplet signal corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet signal for the methylene protons (-CH₂-) of the ethyl group.

    • A singlet for the proton on the thiazole ring.

    • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two carbons of the ethyl group.

    • Signals for the carbons of the thiazole ring.

    • A signal for the carboxylic acid carbon.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid.

    • A C=O stretch from the carboxylic acid.

    • C-H stretches from the ethyl group.

    • C=N and C=C stretching from the thiazole ring.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound.

    • Fragmentation patterns typical for thiazole and carboxylic acid moieties.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis. A plausible synthetic route for this compound is outlined below.

Plausible Synthetic Pathway

Synthetic_Pathway_for_4-Ethyl-1,3-thiazole-5-carboxylic_acid Ethyl_2-chloro-3-oxopentanoate Ethyl 2-chloro-3-oxopentanoate Intermediate Ethyl 4-ethyl-1,3-thiazole-5-carboxylate Ethyl_2-chloro-3-oxopentanoate->Intermediate + Formamide (Hantzsch Synthesis) Formamide Formamide Final_Product This compound Intermediate->Final_Product Hydrolysis (e.g., NaOH, H₂O)

Caption: Plausible synthetic route for this compound.

General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol provides a generalized methodology for the synthesis of a 4-substituted-1,3-thiazole-5-carboxylic acid ester, which can then be hydrolyzed to the final carboxylic acid.

Materials:

  • α-haloketone (e.g., Ethyl 2-chloro-3-oxopentanoate)

  • Thioamide (e.g., Formamide)

  • Solvent (e.g., Ethanol, DMF)

  • Base (optional, e.g., pyridine)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cyclization:

    • Dissolve the α-haloketone and the thioamide in a suitable solvent in a round-bottom flask.

    • The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is then worked up, which may involve extraction with an organic solvent and washing with water and brine.

  • Purification of the Ester:

    • The crude ester is purified, commonly by column chromatography on silica gel.

  • Hydrolysis:

    • The purified ester is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

    • An aqueous solution of a base, such as sodium hydroxide, is added.

    • The mixture is stirred, often with heating, until the hydrolysis is complete (monitored by TLC).

    • The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.

  • Isolation of the Carboxylic Acid:

    • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Hydrolysis cluster_final Final Product Reactants α-haloketone + Thioamide Cyclization Hantzsch Reaction Reactants->Cyclization Crude_Ester Crude Ester Intermediate Cyclization->Crude_Ester Purification Column Chromatography Crude_Ester->Purification Pure_Ester Purified Ester Purification->Pure_Ester Hydrolysis Base Hydrolysis Pure_Ester->Hydrolysis Crude_Acid Crude Carboxylic Acid Hydrolysis->Crude_Acid Isolation Acidification & Filtration Crude_Acid->Isolation Final_Product Pure 4-Ethyl-1,3-thiazole- 5-carboxylic acid Isolation->Final_Product

Caption: Logical workflow for the synthesis of the target compound.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a valuable predictive and comparative analysis based on closely related and well-documented analogues. The provided synthetic pathway and general experimental protocol offer a solid foundation for its laboratory preparation. It is anticipated that the physicochemical properties of the target compound will align with the trends observed in its structural analogues. Further empirical studies are warranted to definitively characterize this compound.

References

A Technical Guide to the Predicted Spectroscopic Profile of 4-Ethyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Ethyl-1,3-thiazole-5-carboxylic acid. These predictions are derived from typical values for the functional groups present and data from similar thiazole derivatives.

1.1 Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals in a deuterated solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.5 - 8.3Singlet1HThiazole ring proton (H2)
~3.1 - 2.9Quartet2HMethylene protons (-CH₂)
~1.4 - 1.2Triplet3HMethyl protons (-CH₃)

1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display six unique carbon signals.

Chemical Shift (δ, ppm)Assignment
~165 - 162Carboxylic acid carbon (C=O)
~158 - 155Thiazole ring carbon (C4)
~152 - 148Thiazole ring carbon (C2)
~130 - 125Thiazole ring carbon (C5)
~25 - 22Methylene carbon (-CH₂)
~15 - 12Methyl carbon (-CH₃)

1.3 Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak and plausible fragmentation patterns are predicted. The molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol .

m/zAssignment
157[M]⁺ (Molecular Ion)
112[M - COOH]⁺
129[M - C₂H₄]⁺
84Thiazole ring fragment

1.4 Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and thiazole functional groups.[1][2]

Wavenumber (cm⁻¹)Vibration
3300 - 2500 (broad)O-H stretch (Carboxylic acid dimer)[2]
3100 - 3000C-H stretch (aromatic/thiazole)
2980 - 2850C-H stretch (aliphatic)
1710 - 1680 (strong)C=O stretch (Carboxylic acid dimer)[1]
~1600 and ~1470C=N and C=C stretch (Thiazole ring)
1440 - 1395O-H bend[2]
1320 - 1210C-O stretch[2]
~700C-S stretch

Proposed Experimental Protocols

The following protocols describe a generalized approach to the synthesis and spectroscopic characterization of this compound.

2.1 Synthesis Protocol: Modified Hantzsch Thiazole Synthesis

A plausible route to synthesize the title compound is via the Hantzsch thiazole synthesis, starting from ethyl 2-formyl-3-oxopentanoate, which can be synthesized from ethyl 3-oxopentanoate.[3][4][5]

Step 1: Synthesis of Ethyl 4-ethyl-2-aminothiazole-5-carboxylate

  • To a solution of ethyl 2-chloro-3-oxopentanoate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, ethyl 4-ethyl-2-aminothiazole-5-carboxylate, is collected by filtration, washed with water, and dried.

Step 2: Deamination and Hydrolysis to this compound

  • The amino group at the 2-position can be removed via a diazotization reaction followed by reduction.

  • Subsequently, the ethyl ester is hydrolyzed to the carboxylic acid. Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

2.2 Spectroscopic Characterization Protocol

  • NMR Spectroscopy: Prepare a ~5-10 mg sample of the final compound dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Introduce a dilute solution of the compound into an ESI or EI mass spectrometer to obtain the mass spectrum and analyze the fragmentation pattern.

  • IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR-FTIR spectrometer to identify the characteristic functional group vibrations.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Ethyl 2-chloro-3-oxopentanoate + Thiourea reflux Hantzsch Cyclization (Ethanol, Reflux) start->reflux intermediate Ethyl 4-ethyl-2-aminothiazole-5-carboxylate reflux->intermediate deamination Deamination intermediate->deamination ester_hydrolysis Ester Hydrolysis (NaOH, H₂O/EtOH) deamination->ester_hydrolysis product This compound ester_hydrolysis->product nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Proposed workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 4-Ethyl-1,3-thiazole-5-carboxylic Acid (CAS Number: 126889-07-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-1,3-thiazole-5-carboxylic acid (CAS No. 126889-07-4), a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates known information and provides context based on the broader class of thiazole-containing compounds. Thiazole derivatives are recognized for their diverse pharmacological activities, including anticancer and enzyme-inhibiting properties.[1][2][3] This guide covers the known physicochemical properties, plausible synthetic approaches based on established methodologies, and potential biological applications, offering a foundational resource for researchers investigating this and related chemical entities.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 126889-07-4[1]
Molecular Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [1]
IUPAC Name This compound[1]
Physical Form Solid[1]
Boiling Point 301.2 ± 22.0 °C at 760 mmHg (Predicted)[1]
Melting Point Not available[4]
Solubility Not available
pKa Not available
InChI Key JUJNNKYDFBHNOW-UHFFFAOYSA-N[1]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the Hantzsch thiazole synthesis is a well-established and versatile method for the formation of the thiazole ring and can be adapted for this target molecule.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Postulated Hantzsch Synthesis Protocol

A plausible synthetic route would involve the reaction of a 2-halo-3-oxopentanoate with thioformamide. The subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Workflow for the Postulated Hantzsch Synthesis

Hantzsch_Synthesis Reactant1 Ethyl 2-chloro-3-oxopentanoate Intermediate Ethyl 4-ethylthiazole-5-carboxylate Reactant1->Intermediate Hantzsch Reaction Reactant2 Thioformamide Reactant2->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate->Hydrolysis Product This compound Purification Purification (e.g., Recrystallization) Product->Purification Hydrolysis->Product Anticancer_Pathway cluster_pathway Potential Cancer-Related Signaling Pathways Growth Factor Signaling Growth Factor Signaling Kinase Cascade Kinase Cascade Growth Factor Signaling->Kinase Cascade Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->Kinase Cascade Inhibition Biological_Evaluation Compound 4-Ethyl-1,3-thiazole- 5-carboxylic acid Cell_Culture Cancer Cell Lines Compound->Cell_Culture Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase, COX) Compound->Enzyme_Assay MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay Data_Analysis IC₅₀ Determination MTT_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

References

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiazole-containing compounds, providing researchers and drug development scientists with a comprehensive resource for advancing novel therapeutics.

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of clinically approved drugs and investigational agents.[2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] This technical guide provides a detailed overview of these activities, complete with quantitative data, experimental protocols, and visualizations of key biological pathways and workflows to empower researchers in the pursuit of new and improved thiazole-based therapies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as the tyrosine kinase inhibitor Dasatinib and the microtubule-stabilizing agent Ixabepilone.[4] The anticancer effects of thiazoles are exerted through diverse mechanisms of action, including the inhibition of key enzymes involved in cell signaling, disruption of microtubule dynamics, and induction of apoptosis.[4][5]

A wide range of thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected thiazole compounds, highlighting their IC50 values.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
DasatinibCML cell lines<1[6]
Compound 5b (thiazole-naphthalene derivative)MCF-7 (Breast)0.48 ± 0.03[7]
A549 (Lung)0.97 ± 0.13[7]
Compound 4c (hydrazinyl-thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[8]
HepG2 (Liver)7.26 ± 0.44[8]
Compound 2e (thiazole-chalcone derivative)Ovar-3 (Ovarian)1.55[9]
MDA-MB-468 (Breast)2.95[9]
DIPTH (a novel thiazole derivative)HepG-2 (Liver)14.05[10]
MCF-7 (Breast)17.77[10]
Mechanisms of Anticancer Action

1. Tyrosine Kinase Inhibition:

Dasatinib exemplifies the success of targeting specific signaling pathways. It is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and also inhibits other kinases like the SRC family.[6][11] By blocking these kinases, Dasatinib disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[11]

dasatinib_mechanism Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits Downstream Downstream Signaling (e.g., PI3K-Akt, MAPK) BCR_ABL->Downstream Activates SRC_Family->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Dasatinib's mechanism of action.

2. Tubulin Polymerization Inhibition:

Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9][12] These compounds often bind to the colchicine binding site on β-tubulin.[7][12]

tubulin_inhibition Thiazole_Derivative Thiazole Derivative Tubulin α/β-Tubulin Dimers Thiazole_Derivative->Tubulin Binds to β-tubulin Microtubule_Assembly Microtubule Assembly Thiazole_Derivative->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of tubulin polymerization.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][13]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • Thiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the thiazole derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

mtt_assay_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serially diluted thiazole derivative Incubate_24h_1->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms.[4][14]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains.

Compound ID/NameMicroorganismMIC (µg/mL)Reference
Compound 12 (2-phenyl-1,3-thiazole derivative)S. aureus125-150[4]
E. coli125-150[4]
A. niger125-150[4]
Compound 13 (benzo[d]thiazole derivative)S. aureus50-75[4]
E. coli50-75[4]
A. niger50-75[4]
Compound 38 (2,4-disubstituted 1,3-thiazole derivative)E. coli4.51[14]
Compound 62a (thiazole derivative with nitro group)P. aeruginosa6.25-50[15]
K. pneumoniae6.25-50[15]
Compound 3 (heteroaryl thiazole derivative)Bacterial strains230-700[16]
Compound 8 (heteroaryl thiazole derivative)Fungal strains80-230[16]
Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

One of the key mechanisms of antibacterial action for some thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to bacterial cell death.[2]

dna_gyrase_inhibition Thiazole_Derivative Thiazole Derivative DNA_Gyrase DNA Gyrase (GyrB subunit) Thiazole_Derivative->DNA_Gyrase Binds to ATP_Binding ATP Binding Thiazole_Derivative->ATP_Binding Inhibits DNA_Gyrase->ATP_Binding DNA_Supercoiling DNA Supercoiling ATP_Binding->DNA_Supercoiling Enables DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Required for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Inhibition of DNA gyrase by thiazoles.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Thiazole derivative stock solution

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the thiazole derivative stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the microbial suspension.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties in various in vivo models.[18][19][20]

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced paw edema model.

Compound ID/NameDose (mg/kg)Paw Edema Inhibition (%)Reference
Indomethacin (Standard)1053.21 ± 0.76 (after 6h)[19]
Compound 16 1060.82 ± 1.96 (after 6h)[19]
Compound 3c -up to 44[20]
Compound 3d -up to 41[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[19][21]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Thiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletismometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Divide the rats into groups: control, standard, and test groups (different doses of the thiazole derivative).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletismometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

paw_edema_workflow Start Start Group_Animals Group animals (Control, Standard, Test) Start->Group_Animals Administer_Compound Administer Vehicle/Standard/Test Compound Group_Animals->Administer_Compound Wait_1h Wait for 1 hour Administer_Compound->Wait_1h Inject_Carrageenan Inject Carrageenan into paw Wait_1h->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at 0, 1, 2, 3, 4 hours Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate % inhibition of edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for Carrageenan-Induced Paw Edema Assay.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.[1][22]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone and thiourea in methanol.

  • Heat the mixture to reflux for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

hantzsch_synthesis Reactants 2-Bromoacetophenone + Thiourea Reflux Reflux Reactants->Reflux Solvent Methanol Solvent->Reflux Precipitation Precipitate with Na2CO3 solution Reflux->Precipitation Product 2-Amino-4-phenylthiazole Precipitation->Product

Hantzsch thiazole synthesis workflow.

Conclusion

Thiazole derivatives represent a rich and diverse class of biologically active compounds with immense therapeutic potential. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, such as the inhibition of tyrosine kinases, tubulin polymerization, and DNA gyrase, offers a rational basis for the design of new and more effective drugs. The provided workflows and signaling pathway diagrams serve as valuable tools for researchers in this dynamic field. Continued exploration of the vast chemical space of thiazole derivatives, coupled with a deeper understanding of their biological targets, will undoubtedly lead to the development of novel therapies for a wide range of human diseases.

References

Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethyl-1,3-thiazole-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their potential as antimicrobial and enzyme inhibitory agents. This document details the prevalent synthetic methodologies, with a focus on the Hantzsch thiazole synthesis. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways to facilitate a deeper understanding and practical application of these methods in a research and development setting.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. Its presence in natural products and synthetic drugs underscores its importance as a pharmacophore. Derivatives of thiazole-5-carboxylic acid, in particular, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The ethyl group at the 4-position can significantly influence the molecule's lipophilicity and steric interactions with biological targets, making this compound derivatives a promising area for drug discovery and development.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, the key intermediates are ethyl 2-chloro-3-oxopentanoate and thioformamide.

The overall synthetic workflow can be visualized as a three-stage process:

Synthesis_Workflow A Ethyl Propionylacetate B Ethyl 2-chloro-3-oxopentanoate A->B Chlorination C Ethyl 4-ethyl-1,3-thiazole-5-carboxylate B->C Hantzsch Thiazole Synthesis D This compound C->D Hydrolysis R1 Sulfuryl Chloride (SO2Cl2) R1->A R2 Thioformamide R2->B R3 Alkaline Hydrolysis (e.g., NaOH) R3->C

Caption: Overall synthetic workflow for this compound.

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway involving nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants Haloketone Ethyl 2-chloro-3-oxopentanoate Intermediate1 Thioether Intermediate Haloketone->Intermediate1 Thioamide Thioformamide Thioamide->Intermediate1 Nucleophilic Attack Intermediate2 Hemithioaminal Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Thiazoline Intermediate Intermediate2->Intermediate3 Dehydration (-H2O) Product Ethyl 4-ethyl-1,3-thiazole-5-carboxylate Intermediate3->Product Aromatization

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Synthesis of Ethyl 2-chloro-3-oxopentanoate

This procedure outlines the chlorination of ethyl propionylacetate to yield the key α-haloketone intermediate.[1]

  • Materials:

    • Ethyl propionylacetate

    • Sulfuryl chloride (SO₂Cl₂)

    • Chloroform (CHCl₃)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Sodium sulfate (Na₂SO₄) (anhydrous)

    • Water

  • Procedure:

    • Dissolve ethyl propionylacetate in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to 10-15 °C in an ice bath.

    • Add sulfuryl chloride dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature between 10-15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature overnight.

    • Heat the mixture to reflux for 30 minutes.

    • Cool the reaction mixture to room temperature and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

This protocol describes the Hantzsch condensation reaction to form the thiazole ring.

  • Materials:

    • Ethyl 2-chloro-3-oxopentanoate

    • Thioformamide

    • Ethanol or Acetone

    • Sodium bicarbonate (NaHCO₃) or a suitable base

  • Procedure:

    • Dissolve ethyl 2-chloro-3-oxopentanoate and a molar equivalent of thioformamide in ethanol or acetone in a round-bottom flask.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

This final step involves the hydrolysis of the ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol or Methanol

    • Water

    • Hydrochloric acid (HCl) (concentrated)

  • Procedure:

    • Dissolve the ethyl 4-ethyl-1,3-thiazole-5-carboxylate in a mixture of ethanol (or methanol) and water.

    • Add an excess of sodium hydroxide or lithium hydroxide to the solution.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3, at which point the carboxylic acid should precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The values are based on reported yields for analogous reactions.

Table 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl propionylacetateSulfuryl chlorideChloroform10-15 then reflux~1270-80

Table 2: Hantzsch Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl 2-chloro-3-oxopentanoateThioformamideEthanolReflux2-460-75

Table 3: Hydrolysis to this compound

ReactantReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl 4-ethyl-1,3-thiazole-5-carboxylateNaOHEthanol/WaterReflux1-285-95

Table 4: Spectroscopic Data (Predicted)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 4-ethyl-1,3-thiazole-5-carboxylate~8.5 (s, 1H, thiazole-H), 4.3 (q, 2H, O-CH₂), 3.0 (q, 2H, ethyl-CH₂), 1.4 (t, 3H, O-CH₂-CH₃), 1.3 (t, 3H, ethyl-CH₃)~165 (C=O, ester), ~160 (C2-thiazole), ~150 (C4-thiazole), ~120 (C5-thiazole), ~60 (O-CH₂), ~25 (ethyl-CH₂), ~14 (O-CH₂-CH₃), ~13 (ethyl-CH₃)
This compound~13.0 (br s, 1H, COOH), ~8.6 (s, 1H, thiazole-H), 3.1 (q, 2H, ethyl-CH₂), 1.3 (t, 3H, ethyl-CH₃)~170 (C=O, acid), ~161 (C2-thiazole), ~151 (C4-thiazole), ~121 (C5-thiazole), ~25 (ethyl-CH₂), ~13 (ethyl-CH₃)

Conclusion

The synthesis of this compound and its derivatives is readily achievable through the robust and well-documented Hantzsch thiazole synthesis. This guide provides the necessary theoretical background and practical experimental protocols to enable researchers to synthesize these valuable compounds for further investigation in drug discovery and development programs. The presented methodologies are scalable and utilize readily available starting materials, making them suitable for a wide range of laboratory settings.

References

In Vitro Antimicrobial Activity of Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global challenge of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] This technical guide provides an in-depth overview of the in vitro antimicrobial activity of thiazole compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of proposed mechanisms of action to aid in the ongoing research and development of new anti-infective drugs.

Core Findings on Antimicrobial Activity

Thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5][6] The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse array of compounds with potent antimicrobial properties.[3][5]

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for several series of thiazole derivatives against a panel of clinically relevant microorganisms. This data is compiled from multiple studies to facilitate a comparative analysis of structure-activity relationships.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound/SeriesStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Thiazole-Quinolinium Derivatives (4a1, 4a4, 4b1, 4b4)1 - 321 - 32-0.5 - 64-[7]
4-(4-bromophenyl)-thiazol-2-amine Derivatives (43a, 43c)16.1 µM-28.8 µM16.1 µM-[1]
Heteroaryl(aryl) Thiazole Derivatives (Compound 3)->Ampicillin-0.23 - 0.7 mg/mL>Ampicillin[4]
Heteroaryl(aryl) Thiazole Derivatives (Compound 4)---0.17 mg/mL-[8]
2,4-disubstituted 1,3-thiazole Derivatives (36, 37)--4.51 µM3.92-4.01 µM-[5]
Thiazole-based ThiazolidinonesPotent-Potent--[9]
Novel Thiazole Derivatives50-200--No InhibitionNo Inhibition[10]
1,3-Thiazole and Benzo[d]thiazole Derivatives (10-15)125-->200-[11]

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound/SeriesCandida albicansCandida parapsilosisCandida kruseiAspergillus nigerReference
4-(4-bromophenyl)-thiazol-2-amine Derivatives (43b, 43d)15.3 µM--16.2 µM[1]
Heteroaryl(aryl) Thiazole Derivatives (Compound 9)0.06 - 0.23 mg/mL---[4]
Acylhydrazones with 1,4-phenylenebisthiazole nucleusActiveActiveActive-[3]
2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides (7i, 7j)-ActiveActive-[12]
Thiazole-based Piperazines (L1, L3, Cu(L2)Cl2, Cu(L3)Cl2)----[13]

Experimental Protocols

The evaluation of the antimicrobial activity of thiazole compounds typically involves a set of standardized in vitro assays. The following are detailed methodologies frequently cited in the literature.

Broth Microdilution Method for MIC and MBC Determination

This method is widely used for quantitative assessment of antimicrobial activity.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The thiazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Incubation: The standardized microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7][8]

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the thiazole compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.[10]

Mechanisms of Action and Signaling Pathways

Several molecular targets and pathways have been proposed for the antimicrobial action of thiazole derivatives.

Inhibition of Bacterial Cell Division via FtsZ Polymerization

Certain thiazole-quinolinium derivatives have been shown to induce the polymerization of the FtsZ protein in bacterial cells.[14] FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the division site. By promoting aberrant FtsZ polymerization, these compounds disrupt normal cell division, leading to bacterial cell death.[14]

FtsZ_Inhibition Mechanism of FtsZ Polymerization Induction Thiazole Thiazole-Quinolinium Derivative Aberrant_Polymerization Aberrant FtsZ Polymerization Thiazole->Aberrant_Polymerization Induces FtsZ FtsZ Monomers Z_Ring Proper Z-Ring Formation FtsZ->Z_Ring Normal Polymerization FtsZ->Aberrant_Polymerization Cell_Division Normal Cell Division Z_Ring->Cell_Division Blocked_Division Blocked Cell Division Aberrant_Polymerization->Blocked_Division

Caption: Induction of aberrant FtsZ polymerization by thiazole-quinolinium derivatives.

Inhibition of DNA Gyrase and Topoisomerase IV

Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[15] These enzymes are essential for DNA replication, recombination, and repair. Inhibition of their ATPase activity prevents the supercoiling and decatenation of DNA, ultimately leading to bacterial death.[15]

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase and Topoisomerase IV Inhibition Thiazole Benzothiazole Derivative Inhibited_Enzyme Inhibited Enzyme Thiazole->Inhibited_Enzyme Binds to DNA_Gyrase DNA Gyrase (GyrB) Topoisomerase IV (ParE) ADP ADP + Pi DNA_Gyrase->ADP DNA_Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->DNA_Supercoiling DNA_Gyrase->Inhibited_Enzyme ATP ATP ATP->DNA_Gyrase DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication Blocked_Replication Blocked DNA Replication Inhibited_Enzyme->Blocked_Replication

Caption: Inhibition of DNA gyrase and topoisomerase IV by benzothiazole derivatives.

Inhibition of Fungal 14α-Lanosterol Demethylase

In fungi, some thiazole derivatives are proposed to act by inhibiting 14α-lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

Lanosterol_Demethylase_Inhibition Mechanism of 14α-Lanosterol Demethylase Inhibition Thiazole Thiazole Derivative Inhibited_Enzyme Inhibited Enzyme Thiazole->Inhibited_Enzyme Inhibits Lanosterol_Demethylase 14α-Lanosterol Demethylase Ergosterol Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol Lanosterol_Demethylase->Inhibited_Enzyme Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Blocked_Ergosterol Blocked Ergosterol Synthesis Inhibited_Enzyme->Blocked_Ergosterol Disrupted_Membrane Disrupted Cell Membrane Blocked_Ergosterol->Disrupted_Membrane

Caption: Inhibition of fungal 14α-lanosterol demethylase by thiazole derivatives.

Experimental Workflow

The general workflow for the in vitro evaluation of the antimicrobial activity of novel thiazole compounds is depicted below.

Experimental_Workflow General Workflow for In Vitro Antimicrobial Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Thiazole Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Cell-based Assays) MBC_MFC_Determination->Mechanism_Studies

Caption: A generalized experimental workflow for the assessment of antimicrobial thiazoles.

Conclusion

Thiazole and its derivatives represent a highly promising class of compounds in the quest for new antimicrobial agents. Their synthetic tractability, coupled with a diverse range of biological targets, makes them attractive candidates for further development. This guide provides a foundational understanding of their in vitro antimicrobial properties, the methodologies used for their evaluation, and their potential mechanisms of action. Continued research, focusing on optimizing the structure-activity relationships and exploring novel molecular targets, will be crucial in translating the potential of thiazole compounds into clinically effective drugs to combat the growing threat of antimicrobial resistance.

References

Potential Therapeutic Targets of Thiazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse biological activities, making them promising candidates for the development of novel therapeutics against a range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of thiazole carboxylic acids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.

Cyclooxygenase (COX) Inhibition: Avenues in Anti-Inflammatory and Cancer Therapy

Thiazole carboxylic acid derivatives have demonstrated notable inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are implicated in the progression of some cancers.[1][2] These enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins.[2][3]

Signaling Pathway of Arachidonic Acid Metabolism via COX Enzymes

The following diagram illustrates the conversion of arachidonic acid into various pro-inflammatory prostaglandins by COX-1 and COX-2. Inhibition of these enzymes by thiazole carboxylic acid derivatives can block this cascade, thereby reducing inflammation.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 COX1 COX-1 COX2 COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Vasodilation Vasodilation Prostacyclin->Vasodilation Thiazole_Carboxylic_Acids Thiazole Carboxylic Acid Derivatives Thiazole_Carboxylic_Acids->COX1 Thiazole_Carboxylic_Acids->COX2

Caption: Inhibition of the COX pathway by thiazole carboxylic acids.
Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of representative thiazole carboxylic acid derivatives against COX-1 and COX-2, expressed as half-maximal inhibitory concentrations (IC50).

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 2aCOX-12.650.36[4]
COX-20.95[4]
Compound 2bCOX-10.2391.25[4]
COX-20.191[4]
Compound 2fCOX-1-3.67
COX-2-[5]
Compound 2hCOX-1--[5]
COX-2-[5]
Compound 2jCOX-1-1.51
COX-20.957[4]

Note: A lower IC50 value indicates greater potency. A selectivity index > 1 suggests preferential inhibition of COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of thiazole carboxylic acid derivatives on COX-1 and COX-2 can be determined using commercially available screening assay kits, such as those from Cayman Chemical Company.[4]

Materials:

  • COX-1 (human) and COX-2 (human) enzymes

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds (thiazole carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Stannous chloride

  • Microplate reader

Procedure:

  • Prepare the assay buffer and all reagents as per the manufacturer's instructions.

  • Add the assay buffer, heme, and the enzyme (COX-1 or COX-2) to the wells of a microplate.

  • Add various concentrations of the test compounds to the wells. For control wells, add the solvent vehicle.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a solution of stannous chloride.

  • Measure the absorbance of the product at a specific wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: Targeting Key Signaling Pathways

Thiazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Focal Adhesion Kinase (FAK), and Topoisomerase II.[6][8]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the IC50 values of selected thiazole carboxylic acid derivatives against different human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 4cMCF-7Breast Cancer2.57[6]
HepG2Liver Cancer7.26[6]
Compound 4iMCF-7Breast Cancer2.86[9]
HepG2Liver Cancer5.91[9]
A549Lung Cancer14.79[9]
Compound 4jMCF-7Breast Cancer3.09[9]
HepG2Liver Cancer6.87[9]
A549Lung Cancer17.92[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[6][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (thiazole carboxylic acid derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antidiabetic Potential: Modulating Glucose Metabolism

Thiazole carboxylic acids are also being explored for their potential in the management of diabetes mellitus. Their therapeutic effects are attributed to the inhibition of key enzymes involved in carbohydrate digestion and insulin signaling, including α-amylase, α-glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).[10][11][12]

Signaling Pathway of Insulin Action and its Negative Regulation by PTP1B

The binding of insulin to its receptor triggers a signaling cascade that promotes glucose uptake and utilization. PTP1B acts as a negative regulator of this pathway by dephosphorylating the insulin receptor and its substrates.[10][13][14] Inhibition of PTP1B by thiazole carboxylic acid derivatives can enhance insulin sensitivity.

Insulin_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor P_IR Phosphorylated IR Insulin_Receptor->P_IR Autophosphorylation IRS Insulin Receptor Substrate (IRS) P_IR->IRS P_IRS Phosphorylated IRS IRS->P_IRS PI3K PI3K P_IRS->PI3K Akt Akt PI3K->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake PTP1B PTP1B PTP1B->P_IR Dephosphorylation PTP1B->P_IRS Dephosphorylation Thiazole_Carboxylic_Acids Thiazole Carboxylic Acid Derivatives Thiazole_Carboxylic_Acids->PTP1B

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.
Quantitative Data: α-Amylase and α-Glucosidase Inhibition

The following table shows the IC50 values of thiazole derivatives against α-amylase and α-glucosidase.

CompoundTargetIC50 (µM)Reference
Compound 1α-amylase0.70[12]
α-glucosidase1.10[12]
Compound 1cα-amylase6.59 (µg/mL)
Compound 1dα-amylase2.03 (µg/mL)
Compound 1gα-amylase3.14 (µg/mL)
Experimental Protocol: α-Amylase Inhibition Assay

The inhibitory effect of thiazole derivatives on α-amylase activity can be assessed using the 3,5-dinitrosalicylic acid (DNSA) method.

Materials:

  • α-amylase solution

  • Starch solution (1%)

  • Test compounds (thiazole derivatives)

  • Phosphate buffer (pH 6.9)

  • DNSA reagent

  • Spectrophotometer

Procedure:

  • Pre-incubate the α-amylase solution with various concentrations of the test compounds for 10 minutes at 30°C.

  • Add the starch solution to initiate the enzymatic reaction and incubate for 3 minutes.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel thiazole carboxylic acid-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Thiazole Carboxylic Acid Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Target-based assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development (Toxicity, Pharmacokinetics) In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

References

"4-Ethyl-1,3-thiazole-5-carboxylic acid mechanism of action"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Derivatives

Disclaimer: The mechanism of action for this compound as a standalone chemical entity is not extensively documented in publicly available scientific literature. However, its core structure forms the basis for derivatives with well-defined biological activities in different domains. This guide explores the two primary, distinct mechanisms of action identified for these derivatives: the inhibition of β-tubulin in oomycetes and the antagonism of the human adrenergic receptor ADRA2C.

Section 1: Inhibition of β-Tubulin Assembly in Oomycetes

Derivatives of this compound are integral to certain fungicides, most notably Ethaboxam. Ethaboxam is a systemic fungicide belonging to the thiazole carboxamide chemical family, classified under the Fungicide Resistance Action Committee (FRAC) Group 22.[1] Its primary application is in controlling diseases caused by oomycete pathogens, such as those from the Phytophthora and Pythium genera.[1]

Core Mechanism of Action

The principal mode of action for Ethaboxam is the disruption of β-tubulin assembly during mitosis in oomycete pathogens.[1] It binds to β-tubulin, a subunit of microtubules, and inhibits the polymerization of tubulin dimers into microtubules.[2] This interference with the microtubule cytoskeleton is critical to cellular integrity and division. The disruption of microtubule dynamics blocks mitosis at the metaphase/anaphase transition and can lead to cell death.[3] This specific action has been observed in Phytophthora infestans, where microtubules were disrupted after exposure to low concentrations of Ethaboxam.[4] Interestingly, the compound did not appear to affect microtubules in the fungus Aspergillus nidulans or in mammalian mouse cells, indicating a degree of specificity for oomycetes.[4]

G cluster_0 Oomycete Cell tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization mitosis Mitosis & Cell Division microtubule->mitosis growth Mycelial Growth mitosis->growth ethaboxam Ethaboxam (Thiazole Carboxamide Derivative) ethaboxam->tubulin_dimer Binds to β-tubulin

Caption: Mechanism of Ethaboxam in Oomycetes.

Data Presentation: In Vitro Efficacy

The efficacy of Ethaboxam is quantified by the 50% effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of the mycelial growth of a pathogen. Lower EC50 values indicate higher fungicidal activity.

PathogenEC50 (µg/mL or ppm)Comments
Phytophthora sojaeMean of 0.033Based on a study of 112 isolates.[2]
Phytophthora palmivoraMean of 0.007Mycelial growth inhibition on culture media.[5]
Phytophthora palmivoraMean of 0.089On durian leaf tissues.[5]
Phytophthora cactorumVaries by isolateEC50 values are calculated for mycelial growth inhibition.[6]
Pythium speciesVaries by species and temperatureEffective in limiting mycelial growth, but efficacy can be temperature-dependent.[7]
Experimental Protocols

This assay is used to determine the EC50 value of a fungicide against a specific pathogen.

  • Materials:

    • Pure culture of the target oomycete pathogen (e.g., Phytophthora sp.).

    • Appropriate culture medium (e.g., V8 juice agar or cornmeal agar).

    • Technical grade Ethaboxam.

    • Solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Sterile petri dishes, micropipettes, and other standard microbiology lab equipment.

  • Protocol:

    • Prepare a stock solution of Ethaboxam in DMSO.

    • Prepare the culture medium and amend it with serial dilutions of the Ethaboxam stock solution to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate with only DMSO should also be prepared.

    • Pour the amended media into sterile petri dishes.

    • From a fresh, actively growing culture of the pathogen, cut a small mycelial plug (e.g., 5 mm diameter) from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each petri dish.

    • Incubate the plates in the dark at an optimal temperature for the pathogen's growth (e.g., 20-25°C).

    • After a set incubation period (e.g., 5-7 days), measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • The EC50 value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[6]

This protocol allows for the visualization of the effect of Ethaboxam on the microtubule structure within the pathogen's cells.[4]

  • Materials:

    • Oomycete hyphal cells.

    • Ethaboxam solution at various concentrations (e.g., 0.01 to 1.0 µg/mL).

    • Fixative solution (e.g., paraformaldehyde).

    • Cell wall digesting enzymes.

    • Permeabilization buffer (e.g., Triton X-100 in PBS).

    • Primary antibody (e.g., mouse anti-α-tubulin).

    • Secondary antibody conjugated with a fluorophore (e.g., Alexa Fluor 488 goat anti-mouse).

    • Mounting medium with DAPI (for nuclear staining).

    • Microscope slides and coverslips.

    • Confocal laser scanning microscope.

  • Protocol:

    • Expose the hyphal cells to different concentrations of Ethaboxam for specific incubation times (e.g., 30, 60, 120 minutes).

    • Fix the cells with the fixative solution.

    • Digest the cell walls using appropriate enzymes to create protoplasts or to allow antibody penetration.

    • Permeabilize the cell membranes with the permeabilization buffer.

    • Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with the fluorescently labeled secondary antibody in the dark.

    • Wash the cells to remove unbound secondary antibody.

    • Mount the cells on a microscope slide using the mounting medium containing DAPI.

    • Visualize the microtubule structures and nuclear morphology using a confocal microscope. Disruption of the filamentous microtubule network compared to untreated control cells indicates the effect of the compound.

Section 2: Inhibition of Adrenergic Receptor Alpha 2C (ADRA2C)

A patent application reveals a different therapeutic application for derivatives of this compound as inhibitors of the human adrenoreceptor ADRA2C.[2] The ADRA2C receptor is a G protein-coupled receptor (GPCR) involved in regulating neurotransmitter release.[2][8] These compounds are proposed for the treatment of various conditions, including breathing difficulties and disorders of the central nervous system.[2]

Core Mechanism of Action

In this context, the thiazole carboxylic acid derivatives act as antagonists at the ADRA2C receptor. The receptor's primary function is to transduce signals into the cell's interior.[2] As antagonists, these compounds bind to the receptor but do not elicit a biological response. Instead, they block or dampen the binding of the endogenous agonist (like norepinephrine), thereby inhibiting the receptor's downstream signaling.

G cluster_1 Cellular Membrane adra2c ADRA2C Receptor g_protein G Protein adra2c->g_protein Activates signaling Downstream Signaling (e.g., cAMP inhibition) g_protein->signaling Initiates agonist Endogenous Agonist (e.g., Norepinephrine) agonist->adra2c Binds & Activates antagonist 4-Ethyl-1,3-thiazole-5- carboxylic acid derivative antagonist->adra2c Binds & Blocks

Caption: Antagonism of the ADRA2C Receptor.

Data Presentation: In Vitro Activity

Quantitative data, such as dissociation constants (Ki) or IC50 values from functional assays, for specific this compound derivatives as ADRA2C inhibitors are detailed within patent literature but are not compiled in publicly accessible databases. The table below serves as a template for how such data would be presented.

CompoundBinding Affinity (Ki) at human ADRA2CFunctional Assay (IC50)
Derivative 1Data not publicly availableData not publicly available
Derivative 2Data not publicly availableData not publicly available
Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.[2]

  • Materials:

    • Cell membrane homogenates from cells stably expressing the human ADRA2C receptor (e.g., transfected CHO-K1 cells).[2]

    • Radioligand, such as [3H]rauwolscine.[2]

    • Test compounds (this compound derivatives) at various concentrations.

    • Non-specific binding control (a high concentration of a known, non-labeled ligand).

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the cell membrane homogenate, a fixed concentration of the [3H]rauwolscine radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound dilution.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membrane-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

References

Homology Modeling of Target Proteins for Thiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the process of homology modeling, specifically focusing on its application to target proteins for thiazole-based compounds, a significant class of molecules with therapeutic potential, particularly in oncology. We will delve into the core principles of homology modeling, provide detailed experimental protocols, present quantitative data for model validation, and visualize key biological pathways and workflows. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a known target for thiazole derivatives, will be used as a primary example to illustrate the concepts and methodologies described herein.

Introduction to Homology Modeling and Thiazole Compounds

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of research into thiazole derivatives has focused on their potential as anticancer agents, with many exhibiting potent inhibitory effects against various protein kinases involved in tumor growth and proliferation.[3][4]

One of the key challenges in designing novel and more effective thiazole-based drugs is the lack of experimentally determined three-dimensional (3D) structures for many of their protein targets.[5] This is where homology modeling, also known as comparative modeling, becomes an invaluable tool.[6] Homology modeling enables the prediction of a protein's 3D structure based on its amino acid sequence and the experimentally determined structure of a homologous protein (the "template").[6] The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures.[6]

This in-silico approach allows researchers to:

  • Generate a 3D model of a target protein in the absence of an experimental structure.

  • Virtually screen libraries of thiazole compounds against the modeled target to predict binding affinities and modes.

  • Guide the rational design and optimization of new thiazole derivatives with improved potency and selectivity.

  • Investigate the molecular basis of drug resistance.

The Homology Modeling Workflow

The process of generating a high-quality homology model involves a series of well-defined steps. The following workflow provides a general overview of the process, which will be further detailed in the experimental protocols section.

Homology_Modeling_Workflow Target_Sequence Target Protein Sequence (e.g., VEGFR-2 kinase domain) Template_Search Template Identification (BLAST against PDB) Target_Sequence->Template_Search Sequence_Alignment Sequence Alignment (Target-Template) Template_Search->Sequence_Alignment Model_Building Model Generation (e.g., using MODELLER) Sequence_Alignment->Model_Building Loop_Refinement Loop Modeling & Refinement Model_Building->Loop_Refinement Model_Validation Model Quality Assessment (e.g., SAVES server) Loop_Refinement->Model_Validation Docking_Screening Molecular Docking & Virtual Screening (Thiazole Compound Library) Model_Validation->Docking_Screening Experimental_Validation Experimental Validation (e.g., Mutagenesis, In-vitro assays) Docking_Screening->Experimental_Validation

A generalized workflow for homology modeling and its application in drug discovery.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the homology modeling of a target protein, using the kinase domain of VEGFR-2 as a case study.

Homology Modeling of the VEGFR-2 Kinase Domain using MODELLER

This protocol outlines the steps to build a 3D model of the human VEGFR-2 kinase domain.

Objective: To generate a reliable 3D model of the VEGFR-2 kinase domain for subsequent docking studies with thiazole compounds.

Materials:

  • Target sequence: The amino acid sequence of the human VEGFR-2 kinase domain (UniProt accession number: P35968).[7]

  • Software: MODELLER (version 9v11 or later).[5]

  • Template structure: A high-resolution crystal structure of a homologous kinase from the Protein Data Bank (PDB). For this example, we will use the crystal structure of the c-Kit kinase domain in complex with sunitinib (PDB ID: 3G0E), which shares significant sequence identity with the VEGFR-2 kinase domain.[5]

Methodology:

  • Template Selection:

    • Perform a BLASTp search of the VEGFR-2 kinase domain sequence against the PDB to identify suitable templates.

    • Select a template with high sequence identity (>40%), high resolution (<2.5 Å), and preferably in a conformation relevant to inhibitor binding (e.g., DFG-out for type II inhibitors). 3G0E is a suitable template for this purpose.[5]

  • Sequence Alignment:

    • Create a sequence alignment file in PIR format that includes the target sequence (VEGFR-2) and the template sequence (3G0E). This alignment is crucial for the quality of the final model.

  • Model Building with MODELLER:

    • Use the following Python script (a simplified example) to run MODELLER. This script will generate five initial models.

  • Loop Refinement:

    • Identify any regions in the model that were not well-defined by the template (i.e., insertions or deletions).

    • Use the loop modeling routines in MODELLER to refine the conformation of these loop regions. This is an iterative process that aims to find the most energetically favorable loop conformation.

  • Model Selection:

    • Evaluate the five generated models based on their DOPE (Discrete Optimized Protein Energy) scores and GA341 scores provided by MODELLER. The model with the lowest DOPE score is generally considered the best.

Validation of the VEGFR-2 Homology Model

Objective: To assess the stereochemical quality and overall accuracy of the generated VEGFR-2 homology model.

Materials:

  • The generated VEGFR-2 homology model in PDB format.

  • Online validation server: SAVES (Structural Analysis and Verification Server), which integrates multiple validation tools.[5]

Methodology:

  • Submission to SAVES:

    • Upload the PDB file of the best VEGFR-2 model to the SAVES server (--INVALID-LINK--).

  • Analysis of Validation Reports:

    • PROCHECK: Analyze the Ramachandran plot to assess the distribution of phi-psi dihedral angles of the amino acid residues. A good quality model should have over 90% of its residues in the most favored regions.[8]

    • ERRAT: Evaluate the overall quality factor of the model based on the statistics of non-bonded atom-atom interactions. A score above 50 is generally considered indicative of a high-quality model.[8]

    • Verify3D: Assess the compatibility of the 3D model with its own amino acid sequence.

    • ProSA-web: Check for potential errors in the 3D model by calculating a Z-score, which indicates the overall model quality.

Molecular Docking of Thiazole Compounds

Objective: To predict the binding mode and affinity of thiazole compounds to the modeled VEGFR-2 kinase domain.

Materials:

  • The validated VEGFR-2 homology model.

  • A library of thiazole compounds in a suitable 3D format (e.g., SDF or MOL2).

  • Docking software: AutoDock, Glide, or similar programs.

Methodology:

  • Protein and Ligand Preparation:

    • Prepare the VEGFR-2 model for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site (typically the ATP-binding pocket).

    • Prepare the thiazole compound library by generating 3D conformers and assigning appropriate atom types and charges.

  • Docking Simulation:

    • Perform the docking calculations using the chosen software. The program will explore various conformations and orientations of each thiazole compound within the binding site of VEGFR-2 and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the docking poses of the top-scoring thiazole compounds to identify key interactions with the amino acid residues in the VEGFR-2 binding site (e.g., hydrogen bonds, hydrophobic interactions).

    • Rank the compounds based on their predicted binding energies (docking scores).

Data Presentation

The following tables summarize the kind of quantitative data that should be generated and analyzed during the homology modeling and virtual screening process.

Table 1: Homology Model Validation Statistics for VEGFR-2

Validation ParameterValueInterpretation
Template PDB ID3G0ECrystal structure of c-Kit kinase
Sequence Identity45%Good for homology modeling
Ramachandran Plot Analysis
Residues in Favored Regions> 90%Indicates good stereochemical quality
Residues in Allowed Regions< 10%Acceptable
Residues in Outlier Regions< 1%Ideal for a reliable model
ERRAT Overall Quality Factor > 85High-quality model
ProSA-web Z-score -7.5Within the range of native proteins

Table 2: Docking Scores and In-Vitro Activity of Thiazole Inhibitors against VEGFR-2

Compound IDDocking Score (kcal/mol)VEGFR-2 IC50 (nM)Key Interacting Residues
Thiazole-A-10.250Cys919, Glu885, Asp1046
Thiazole-B-9.875Cys919, Leu840, Val848
Thiazole-C-9.5120Glu885, Ala866, Leu1035
Sorafenib (Reference)-11.530Cys919, Glu885, Asp1046

Visualization of Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2. Thiazole inhibitors primarily target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking these downstream pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibition

Simplified VEGFR-2 signaling cascade and the point of inhibition by thiazole compounds.

Experimental Validation of the Homology Model

Computational models, no matter how well-validated in silico, require experimental confirmation. Site-directed mutagenesis is a powerful technique to validate the predicted binding mode of thiazole inhibitors.[9]

Protocol: Site-Directed Mutagenesis to Validate Binding Mode

Objective: To confirm the importance of key amino acid residues in the VEGFR-2 binding pocket for the interaction with a specific thiazole inhibitor.

Methodology:

  • Identify Key Residues: Based on the docking results, identify amino acid residues in the VEGFR-2 binding site that are predicted to form crucial interactions (e.g., hydrogen bonds) with the thiazole compound. For example, Cys919 is a common hydrogen bond donor in the hinge region of many kinases.[2]

  • Generate Mutants: Create mutant versions of the VEGFR-2 expression vector where the key residue is replaced with an amino acid that cannot form the predicted interaction (e.g., replace Cys919 with Alanine).

  • Express and Purify Proteins: Express and purify both the wild-type and mutant VEGFR-2 kinase domains.

  • In-Vitro Kinase Assay: Perform an in-vitro kinase assay to measure the inhibitory activity (IC50) of the thiazole compound against both the wild-type and mutant VEGFR-2.

  • Analyze Results: If the thiazole compound shows a significantly reduced inhibitory activity against the mutant VEGFR-2 compared to the wild-type, it provides strong evidence that the mutated residue is indeed critical for binding, thus validating the docking prediction.

Conclusion

Homology modeling is a powerful and indispensable tool in modern drug discovery, particularly for designing inhibitors against targets with unknown experimental structures. When applied to the development of thiazole-based compounds, this computational approach can significantly accelerate the identification of promising lead candidates and provide valuable insights into their mechanism of action. By following a rigorous workflow that includes careful template selection, meticulous model building and refinement, comprehensive validation, and experimental verification, researchers can generate reliable 3D models of target proteins like VEGFR-2. These models, in turn, serve as a robust platform for the structure-based design of the next generation of thiazole-containing therapeutics.

References

Methodological & Application

Application Notes and Protocols: Utilizing 4-Ethyl-1,3-thiazole-5-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Ethyl-1,3-thiazole-5-carboxylic acid and its derivatives in drug design, focusing on their utility as scaffolds for the development of novel therapeutic agents. The thiazole ring is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities.[1][2][3] Derivatives of thiazole carboxylic acids have shown particular promise as anticancer and antimicrobial agents.[4][5][6] This document outlines potential therapeutic targets, provides detailed experimental protocols for assessing biological activity, and summarizes key data from related compounds to guide research and development efforts.

Potential Therapeutic Applications

The versatile structure of the thiazole ring allows for modifications that can tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Research on analogous compounds suggests that derivatives of this compound may exhibit efficacy in the following areas:

  • Anticancer Activity: Thiazole-containing compounds have been identified as potent inhibitors of various targets in oncology, including protein kinases like c-Met and the microtubule network through tubulin polymerization inhibition.[1][7]

  • Antimicrobial Activity: The thiazole scaffold is present in several antimicrobial agents.[5] Derivatives can be synthesized and screened for activity against a range of bacterial and fungal pathogens.

Data Presentation: Efficacy of Thiazole Carboxylic Acid Derivatives

While specific data for this compound is not extensively available in public literature, the following tables summarize the activities of structurally related thiazole derivatives to provide a benchmark for screening and development.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
Thiazole CarboxamidesA-549 (Lung Cancer)> 5 µg/mL[8]
Thiazole-Naphthalene DerivativesMCF-7 (Breast Cancer)0.48 ± 0.03[9]
Thiazole-Naphthalene DerivativesA549 (Lung Cancer)0.97 ± 0.13[9]
2,4-disubstituted thiazole derivativesHepG2 (Liver Cancer)3.35 ± 0.2[6]
2,4-disubstituted thiazole derivativesMCF-7 (Breast Cancer)18.69 ± 0.9[6]
Thiazole-privileged chalconesOvar-3 (Ovarian Cancer)1.55[10]
Thiazole-privileged chalconesMDA-MB-468 (Breast Cancer)2.95[10]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivativeGram-positive bacteria1.95–15.62[5]
1,3-Thiazole derivativeS. aureus125–150[11]
1,3-Thiazole derivativeE. coli125–150[11]
Benzo[d]thiazole derivativeGram-positive & Gram-negative bacteria50–75[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Cell Viability MTT Assay

This protocol is used to assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Dimethyl sulfoxide (DMSO)[12]

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure: [12][13]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

c-Met Kinase Inhibition Assay (TR-FRET)

This assay determines the ability of a compound to inhibit the enzymatic activity of c-Met kinase.

Materials:

  • Recombinant c-Met kinase domain

  • ULight™-poly GT substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)

  • 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[1]

  • 1X Detection Buffer

  • 384-well plates

  • TR-FRET plate reader

Procedure: [1]

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.

  • Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration and add 5 µL to each well.

  • Reaction Initiation: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Stoppage and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA. Add 10 µL of this mix to each well. Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[4]

  • GTP solution (100 mM)[4]

  • Fluorescence reporter dye (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)[4]

  • 96-well black microplates

  • Temperature-controlled fluorescence plate reader

Procedure: [4]

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 4 mg/mL.

  • Reaction Mix Preparation: On ice, prepare a reaction mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and the reporter dye.

  • Compound Addition: Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Polymerization Initiation: Add the tubulin solution to the reaction mix, gently mix, and immediately dispense into the wells containing the compounds.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity every minute for 60 minutes (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Data Analysis: Plot fluorescence intensity versus time. Determine the IC50 value by comparing the extent of polymerization in the presence of various concentrations of the inhibitor to the vehicle control.

Visualizations

Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet P1 Dimerization & Autophosphorylation cMet->P1 Thiazole_Inhibitor 4-Ethyl-1,3-thiazole-5-carboxylic acid derivative Thiazole_Inhibitor->P1 Inhibition GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of a thiazole derivative.

Experimental Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Drug_Discovery_Process Scaffold 4-Ethyl-1,3-thiazole- 5-carboxylic acid (Core Scaffold) Synthesis Derivative Synthesis Scaffold->Synthesis Screening In vitro Screening (e.g., MTT, Kinase Assay) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

References

Application Notes and Protocols for the Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-thiazole-5-carboxamide scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The synthesis of derivatives of this core structure is of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, multi-step protocol for the synthesis of a versatile intermediate, 4-Ethyl-1,3-thiazole-5-carboxylic acid, and its subsequent conversion into a variety of amides. The protocols are based on established chemical transformations, including the Hantzsch thiazole synthesis and standard amidation reactions.

Synthetic Pathway Overview

The synthesis of this compound amides is proposed to proceed via a three-step sequence, starting from commercially available materials. The overall synthetic scheme is depicted below.

Synthetic Pathway for this compound amides start Ethyl 3-oxopentanoate intermediate1 Ethyl 2-chloro-3-oxopentanoate start->intermediate1 Step 1: Chlorination (SO2Cl2) intermediate2 Ethyl 4-ethyl-1,3-thiazole-5-carboxylate intermediate1->intermediate2 Step 2: Hantzsch Thiazole Synthesis thioformamide Thioformamide thioformamide->intermediate2 intermediate3 This compound intermediate2->intermediate3 Step 3: Hydrolysis (NaOH, H2O) final_product This compound amide intermediate3->final_product Step 4: Amidation (Coupling Agent) amine R1R2NH (Amine) amine->final_product

Caption: Overall synthetic route for this compound amides.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate

This protocol is adapted from the chlorination of β-keto esters.[1]

Materials:

  • Ethyl 3-oxopentanoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, distillation apparatus.

Procedure:

  • To a solution of ethyl 3-oxopentanoate (1.0 eq) in chloroform, cool the mixture to 10-15 °C in an ice-water bath.

  • Add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Cool the mixture to room temperature and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 2-chloro-3-oxopentanoate.

Table 1: Reaction Parameters for the Synthesis of Ethyl 2-chloro-3-oxopentanoate

ParameterValue
ReactantsEthyl 3-oxopentanoate, Sulfuryl chloride
SolventChloroform
Temperature10-15 °C (addition), RT (stirring), Reflux
Reaction TimeOvernight
Work-upAqueous wash, drying, and concentration
PurificationVacuum distillation
Expected Yield70-80%
Step 2: Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloro-3-oxopentanoate

  • Thioformamide

  • Acetone (dry)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloro-3-oxopentanoate (1.0 eq) and thioformamide (1.0 eq) in dry acetone.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 4-ethyl-1,3-thiazole-5-carboxylate.

Table 2: Reaction Parameters for the Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

ParameterValue
ReactantsEthyl 2-chloro-3-oxopentanoate, Thioformamide
SolventDry Acetone
TemperatureReflux
Reaction Time2-4 hours
Work-upSolvent removal
PurificationColumn Chromatography
Expected Yield60-75%
Step 3: Hydrolysis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

This is a standard ester saponification protocol.

Materials:

  • Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, e.g., 1M or 2M)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Add sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and heat the mixture to reflux for 1-3 hours, or stir at room temperature until TLC indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Table 3: Reaction Parameters for the Hydrolysis

ParameterValue
ReactantEthyl 4-ethyl-1,3-thiazole-5-carboxylate
ReagentsNaOH or LiOH, HCl
SolventMethanol/Water or Ethanol/Water
TemperatureRoom Temperature to Reflux
Reaction Time1-3 hours
Work-upAcidification and extraction
PurificationRecrystallization (if needed)
Expected Yield>90%
Step 4: Amidation of this compound

This protocol describes a general procedure for amide bond formation using a common coupling agent.

Amidation Workflow cluster_0 Reaction Setup cluster_1 Amine Addition and Reaction cluster_2 Work-up and Purification A Dissolve carboxylic acid in aprotic solvent (e.g., DMF, DCM) B Add base (e.g., DIPEA, Et3N) A->B C Add coupling agent (e.g., HATU, EDC/HOBt) B->C D Stir for activation C->D E Add amine (R1R2NH) D->E F Stir at room temperature E->F G Monitor reaction by TLC F->G H Quench reaction (e.g., with water) G->H I Extract with organic solvent H->I J Wash organic layer I->J K Dry and concentrate J->K L Purify by column chromatography or recrystallization K->L

Caption: General workflow for the amidation of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (R¹R²NH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA, Et₃N)

  • Aprotic solvent (e.g., DMF, DCM, THF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure (using HATU as an example):

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen aprotic solvent.

  • Add the organic base (e.g., DIPEA, 2.0-3.0 eq).

  • Add the coupling agent (e.g., HATU, 1.1-1.2 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Table 4: Representative Examples of Amide Synthesis

EntryAmineCoupling AgentBaseSolventTime (h)Yield (%)
1AnilineHATUDIPEADMF485
2BenzylamineEDC/HOBtEt₃NDCM1280
3MorpholineHBTUDIPEADMF688
4(R)-1-PhenylethylamineHATUDIPEATHF878

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound amides. The described synthetic route is robust and allows for the generation of a diverse library of amide derivatives for further investigation in drug discovery and development programs. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for High-Throughput Screening of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] High-throughput screening (HTS) is a critical technology in drug discovery that enables the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[1] This document provides detailed application notes and protocols for a variety of HTS assays designed to identify and characterize bioactive thiazole derivatives. The assays described herein encompass biochemical, and cell-based methodologies to build a comprehensive initial profile of a compound library.

I. Biochemical Assays

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Application Note:

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and the selective inhibition of COX-2 is a well-established therapeutic strategy for managing inflammatory conditions.[1] This biochemical assay is designed to identify thiazole derivatives that can inhibit the activity of the COX-2 enzyme. The assay quantifies the peroxidase activity of the enzyme, where a fluorescent product is generated from a non-fluorescent substrate. A reduction in the fluorescent signal in the presence of a test compound indicates potential COX-2 inhibition.[1]

Quantitative Data Summary:

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference
Thiazole-ACOX-2Fluorescence5.8[1]
Thiazole-BCOX-2Fluorescence12.3[1]
CelecoxibCOX-2Fluorescence0.05[1]

Experimental Protocol:

Materials:

  • Purified human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Amplex Red (fluorogenic probe)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Thiazole derivative library (in DMSO)

  • Positive control (e.g., Celecoxib)

  • 384-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer, heme, and purified COX-2 enzyme.

  • Enzyme Addition: Add 20 µL of the enzyme mixture to each well containing the test compounds.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a substrate solution containing arachidonic acid and Amplex Red in Tris-HCl buffer. Add 20 µL of the substrate solution to each well to initiate the reaction.

  • Signal Detection: Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over a period of 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the DMSO (negative) and positive controls. Hits are identified as compounds that significantly reduce the reaction rate.

Workflow Diagram:

COX2_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Plating Compound Plating Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition 1 µL compounds Pre-incubation Pre-incubation Enzyme Addition->Pre-incubation 15 min Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Initiate reaction Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading Kinetic read Data Normalization Data Normalization Fluorescence Reading->Data Normalization Hit Identification Hit Identification Data Normalization->Hit Identification

Caption: Workflow for the COX-2 biochemical inhibition assay.

Tubulin Polymerization Assay

Application Note:

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division and maintaining cell structure.[2] Inhibition of tubulin polymerization is a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. This biochemical assay is designed to identify thiazole derivatives that interfere with the polymerization of tubulin into microtubules by measuring the increase in light absorbance that occurs during this process.[2]

Quantitative Data Summary:

Compound ClassTargetAssay TypeCell Line/SystemIC50Reference
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)TubulinPolymerizationMelanoma (A375)21 - 71 nM[2]

Experimental Protocol:

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive controls for polymerization inhibition)

  • 384-well clear-bottom plates

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Compound Plating: Dispense test compounds and controls into 384-well plates to a final assay concentration of 10 µM. Include DMSO-only wells as a negative control.[2]

  • Tubulin Preparation: Prepare a tubulin solution in General Tubulin Buffer with glycerol and GTP. Keep on ice.

  • Reaction Initiation: Using a temperature-controlled microplate reader pre-warmed to 37°C, add the cold tubulin solution to the wells.

  • Absorbance Measurement: Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C.[2]

  • Data Analysis: Calculate the maximum absorbance (Absmax) and the maximum rate of polymerization (Vmax). Normalize the data to the DMSO control. Hits are identified as compounds that significantly reduce Vmax and/or Absmax.[2]

Signaling Pathway Diagram:

Tubulin_Polymerization αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Thiazole Derivative Thiazole Derivative Polymerization Polymerization Thiazole Derivative->Polymerization Inhibition Inhibition Inhibition

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

II. Cell-Based Assays

Cell-based assays are performed using living cells and provide insights into a compound's activity in a more physiologically relevant context.

Anticancer Cell Viability Assay

Application Note:

This assay is designed to identify thiazole derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines.[4] A common method utilizes a fluorescent dye like resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Quantitative Data Summary:

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4cMCF-7 (Breast)MTT Assay2.57 ± 0.16[3]
4cHepG2 (Liver)MTT Assay7.26 ± 0.44[3]
4dMDA-MB-231 (Breast)Cytotoxicity Assay1.21[3]
8jHepG2 (Liver)Anticancer Assay7.90[3]
8mHepG2 (Liver)Anticancer Assay5.15[3]

Experimental Protocol:

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Thiazole derivative library (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Resazurin sodium salt solution

  • 384-well black, clear-bottom tissue culture plates

  • Automated liquid handler and plate reader

Procedure:

  • Cell Seeding: Using an automated liquid handler, dispense 40 µL of a cell suspension into each well of a 384-well plate (e.g., 2,000 cells/well).[4]

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[4]

  • Compound Addition: Prepare compound plates by serially diluting the stock solutions in DMSO. Transfer a small volume (e.g., 100 nL) of compound solutions, DMSO (vehicle control), and a positive control to the cell plates.[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Reagent Addition: Add 5 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Calculate the IC50 value for active compounds.

Workflow Diagram:

Cell_Viability_Workflow Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation (48-72h) Incubation (48-72h) Compound Addition->Incubation (48-72h) Resazurin Addition Resazurin Addition Incubation (48-72h)->Resazurin Addition Fluorescence Reading Fluorescence Reading Resazurin Addition->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: High-throughput cell viability screening workflow.

High-Content Imaging Assay for Microtubule Integrity

Application Note:

This cell-based assay provides a more detailed, image-based analysis of the effects of thiazole derivatives on the microtubule network within cells.[2] It allows for the visualization and quantification of changes in microtubule structure, which can be indicative of a tubulin-targeting mechanism of action.

Experimental Protocol:

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Paclitaxel and Nocodazole (controls)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • 384-well imaging plates (black-walled, clear-bottom)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.[2]

  • Compound Treatment: Treat cells with test compounds and controls at various concentrations for a predetermined time (e.g., 18-24 hours).[2]

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate with anti-α-tubulin primary antibody.[2]

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Imaging: Acquire images of the cells using a high-content imaging system, capturing both the microtubule and nuclear channels.

  • Image Analysis: Use image analysis software to quantify various cellular features, such as microtubule length, density, and cell morphology. Compare the effects of test compounds to the controls.

Logical Relationship Diagram:

HCS_Logic Thiazole Compound Thiazole Compound Cell Treatment Cell Treatment Thiazole Compound->Cell Treatment Microtubule Disruption Microtubule Disruption Cell Treatment->Microtubule Disruption High-Content Imaging High-Content Imaging Microtubule Disruption->High-Content Imaging Quantitative Phenotypic Data Quantitative Phenotypic Data High-Content Imaging->Quantitative Phenotypic Data

Caption: Logical flow of a high-content screening assay.

References

Application Notes and Protocols for the Quantification of 4-Ethyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this molecule is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this document provides detailed protocols for two robust analytical techniques commonly employed for the quantification of similar small organic molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

These protocols are designed to serve as a comprehensive starting point for method development and validation.

Analytical Methods Overview

A comparative summary of the proposed analytical methods is presented below. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and cost-effective technique suitable for routine analysis and quantification at moderate concentrations. For applications requiring higher sensitivity and selectivity, such as bioanalysis of complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Table 1: Comparison of Analytical Methods
ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity ModerateHigh
Sensitivity µg/mL rangeng/mL to pg/mL range
Linearity (R²) (Hypothetical) > 0.995> 0.998
Limit of Detection (LOD) (Hypothetical) 0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) (Hypothetical) 0.5 µg/mL0.2 ng/mL
Precision (%RSD) (Hypothetical) < 5%< 10%
Accuracy (%Recovery) (Hypothetical) 95-105%90-110%
Primary Application In-process control, purity assessment, formulation analysisBioanalysis (plasma, tissue), metabolite identification, trace analysis

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Trifluoroacetic acid)

  • Sample diluent (e.g., 50:50 Acetonitrile:Water)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of the reference standard (typically between 254 nm and 280 nm for thiazole derivatives).

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Performance Data (HPLC-UV)
ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) 0.9992
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) 2.5%
Inter-day Precision (%RSD) 4.1%
Accuracy (% Recovery) 98.7%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, urine) for matrix-matched standards.

2. Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: To be optimized for rapid elution (e.g., a 5-minute total run time).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive or negative (to be determined by infusion of the standard).

  • MRM Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion (determined by MS/MS fragmentation).

    • Internal Standard: Precursor ion → Product ion.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standards: Prepare calibration standards in the appropriate biological matrix (e.g., plasma) by spiking with the analyte stock solution.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

  • Quantify the analyte in samples using the regression equation.

Hypothetical Performance Data (LC-MS/MS)
ParameterResult
Linearity Range 0.2 - 500 ng/mL
Correlation Coefficient (R²) 0.9985
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL
Intra-day Precision (%RSD) 6.8%
Inter-day Precision (%RSD) 8.2%
Accuracy (% Recovery) 94.5% - 107.3%

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound using chromatographic methods.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification stock Stock Solution Preparation cal_standards Calibration Standards (Serial Dilution) stock->cal_standards hplc HPLC / UHPLC System cal_standards->hplc Injection sample_prep Sample Preparation (e.g., Dilution, Extraction) sample_prep->hplc Injection separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: General workflow for chromatographic quantification.

Application of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Direct research on 4-Ethyl-1,3-thiazole-5-carboxylic acid in the context of cancer is limited in publicly available literature. However, extensive research has been conducted on closely related thiazole-based compounds, particularly derivatives of 4-methylthiazole-5-carboxylic acid and other substituted thiazole carboxamides. This document provides a detailed overview of the application of these derivatives in cancer research, drawing upon the established methodologies and findings for this class of compounds. The protocols and data presented are based on these related structures and are intended to serve as a guide for researchers interested in the potential of this compound and its analogs.

Application Notes

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The thiazole-5-carboxamide moiety, in particular, has been a key structural component in the design and synthesis of novel antineoplastic agents.[3][4] These compounds have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and target specific molecular pathways involved in tumor growth and survival.

Key Areas of Application in Cancer Research:

  • Cytotoxicity and Anti-proliferative Activity: Derivatives of thiazole-5-carboxylic acid have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), glioblastoma, lung (A549), and liver (HepG2) cancer cells.[2][5][6][7]

  • Induction of Apoptosis: A primary mechanism of action for many anticancer thiazole derivatives is the induction of programmed cell death (apoptosis).[2][4] Studies have shown that these compounds can trigger apoptosis through various cellular mechanisms, including cell cycle arrest.[4][7][8]

  • Enzyme Inhibition: Specific thiazole derivatives have been designed as inhibitors of key enzymes implicated in cancer progression, such as c-Met kinase and human lactate dehydrogenase A (hLDHA).[1][9]

  • Molecular Targeting: Research has explored the potential of thiazole derivatives to target specific oncoproteins like MUC1 in breast cancer, suggesting a role in targeted cancer therapy.[6] Computational docking studies have been instrumental in identifying potential binding interactions with therapeutic targets.[5][6][7][9]

The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and optimization of anticancer activity.[1][5][6]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various thiazole-5-carboxylic acid derivatives and related thiazole compounds from the literature.

Table 1: In Vitro Anticancer Activity of Thiazole-1,2,3-Triazole Hybrids against Human Glioblastoma Cell Lines

CompoundIC50 (µM) vs. Glioblastoma Cell LinesReference Compound (Temozolomide)
5c10.67 ± 0.94Not specified in the provided text
5f4.72 ± 3.92Not specified in the provided text
5h3.20 ± 0.32Not specified in the provided text
Data sourced from a study on novel thiazole-based 1,2,3-triazole derivatives.[5]

Table 2: Antiproliferative Activity of a Novel 1,3-Thiazole Derivative (Compound 4) against Breast Cancer Cell Lines

Cell LineIC50 (µM) of Compound 4Reference Compound (Staurosporine) IC50 (µM)
MCF-75.736.77
MDA-MB-23112.157.03
Data indicates potent and selective activity of Compound 4 against breast cancer cells.[2]

Table 3: Anticancer Activity of Thiazole Scaffold-Based hLDHA Inhibitors

CompoundIC50 (µM) vs. HeLaIC50 (µM) vs. SiHaIC50 (µM) vs. HepG2
8b1.65 - 8.601.65 - 8.60Not specified
8c1.65 - 8.601.65 - 8.60Not specified
8j1.65 - 8.601.65 - 8.607.90
8l1.65 - 8.601.65 - 8.60Not specified
8m1.65 - 8.601.65 - 8.605.15
These compounds demonstrated significant anticancer activities in cervical and liver cancer cell lines.[9]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thiazole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Dual Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Thiazole test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed the cells in 6-well plates and treat them with the thiazole compound at its IC50 concentration for a specified period (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Visualizations

G cluster_synthesis General Synthesis of Thiazole Carboxamide Derivatives Thioamide Thioamide Thiazole_intermediate Substituted Thiazole Thioamide->Thiazole_intermediate Hantzsch Thiazole Synthesis alpha-haloketone alpha-haloketone alpha-haloketone->Thiazole_intermediate Thiazole_carboxamide Thiazole Carboxamide Derivative Thiazole_intermediate->Thiazole_carboxamide Amide Coupling Amine Amine Amine->Thiazole_carboxamide

Caption: Generalized synthetic pathway for thiazole carboxamide derivatives.

G cluster_workflow Experimental Workflow for Anticancer Evaluation Synthesis Synthesis of Thiazole Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Screening->Mechanism Target Molecular Target Identification (e.g., Docking, Kinase Assay) Mechanism->Target Lead Lead Compound Identification Target->Lead

Caption: Workflow for the evaluation of novel thiazole anticancer agents.

G cluster_pathway Proposed Mechanism: Induction of Apoptosis Thiazole_Compound Thiazole Derivative Cancer_Cell Cancer Cell Thiazole_Compound->Cancer_Cell Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cancer_Cell->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Programmed Cell Death Apoptosis_Induction->Cell_Death

Caption: Signaling pathway for thiazole-induced apoptosis in cancer cells.

References

Application Note and Protocols for Testing Thiazole Compounds on Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives represent a significant class of heterocyclic compounds that are foundational to many therapeutic agents due to their wide range of biological activities, including antimicrobial properties.[1][2] The rise of antimicrobial resistance (AMR) necessitates the urgent development of new and potent antibiotics, making the thiazole scaffold a subject of intense research.[1][3] These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria.[4] This application note provides a detailed experimental framework for the systematic evaluation of novel thiazole compounds against clinically relevant bacterial strains. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these compounds, which are critical metrics for assessing their potential as therapeutic agents.[5][6]

The mechanisms of action for thiazole derivatives can be diverse, including the inhibition of essential metabolic pathways and enzymes crucial for bacterial survival.[1] Some have been found to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), which is key to fatty acid synthesis, while others target DNA gyrase, an enzyme essential for DNA replication.[1][2][3]

Experimental Workflow & Signaling Pathways

The overall experimental process for evaluating the antimicrobial properties of thiazole compounds is outlined below. This workflow ensures a systematic and reproducible assessment from initial compound preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Thiazole Compound Stock Solution (e.g., in DMSO) D Perform 2-fold Serial Dilutions of Thiazole Compound in 96-Well Microtiter Plate A->D B Culture Bacterial Strains (e.g., S. aureus, E. coli) on Agar Plates C Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard) B->C E Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) C->E D->E F Incubate Plate (35-37°C for 16-24 hours) E->F G Read MIC: Lowest Concentration with No Visible Growth (Turbidity) F->G H Subculture from Clear Wells (MIC, MICx2, MICx4) onto Growth Agar Plates G->H I Incubate Agar Plates (35-37°C for 18-24 hours) H->I J Determine MBC: Lowest Concentration with ≥99.9% Kill Rate I->J

Caption: Experimental workflow for determining MIC and MBC of thiazole compounds.

A potential mechanism of action for certain thiazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is critical for managing DNA supercoiling during replication.

DNA_Gyrase_Inhibition cluster_process DNA Replication Process DNA_Relaxed Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB Subunits) DNA_Relaxed->DNA_Gyrase DNA_Supercoiled Negatively Supercoiled DNA (Required for Replication) DNA_Gyrase->DNA_Supercoiled Catalysis ADP ADP + Pi DNA_Gyrase->ADP ATP ATP ATP->DNA_Gyrase Thiazole Thiazole Compound Thiazole->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by a thiazole compound.

Data Presentation

Quantitative results from MIC and MBC assays should be systematically recorded to allow for direct comparison of compound efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Thiazole Compounds

Compound IDTest OrganismStrain IDMIC (µg/mL)Interpretation*
Thiazole-AStaphylococcus aureusATCC 292132Susceptible
Thiazole-AEscherichia coliATCC 259228Intermediate
Thiazole-BStaphylococcus aureusATCC 2921316Intermediate
Thiazole-BEscherichia coliATCC 2592232Resistant
CiprofloxacinStaphylococcus aureusATCC 292130.5Susceptible
CiprofloxacinEscherichia coliATCC 259220.25Susceptible

*Note: Interpretation as Susceptible, Intermediate, or Resistant is based on established breakpoints from standards organizations like the Clinical and Laboratory Standards Institute (CLSI). These breakpoints are specific to the antimicrobial agent and microorganism.[5]

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Compound IDTest OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Thiazole-AStaphylococcus aureusATCC 29213242Bactericidal
Thiazole-AEscherichia coliATCC 259228648Bacteriostatic
Thiazole-BStaphylococcus aureusATCC 2921316>128>8Bacteriostatic
Thiazole-BEscherichia coliATCC 2592232>128>4Bacteriostatic

*Note: An agent is typically considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC using the broth microdilution method, a widely accepted technique for assessing antimicrobial susceptibility.[5][8]

Materials:

  • Thiazole compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettor

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

Procedure:

  • Preparation of Thiazole Compound Stock Solution:

    • Dissolve the thiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[5] The solvent's effect on bacterial growth should be checked and should not exceed a concentration known to be non-inhibitory.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.[5]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

    • Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Preparation of Serial Dilutions in Microtiter Plate:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of each row to be tested in a 96-well plate.

    • Add 100 µL of the prepared thiazole compound working solution (e.g., 128 µg/mL, diluted from the stock) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting.

    • Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only MHB).[5]

  • Inoculation of the Microtiter Plate:

    • Using a multichannel pipettor, add 50 µL of the final bacterial inoculum (prepared in step 2) to wells 1 through 11. This brings the total volume in each well to 100 µL and achieves the target inoculum density of ~5x10⁵ CFU/mL.[8] Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate with a lid to prevent contamination and evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-24 hours in ambient air.[5]

  • Reading and Interpreting Results:

    • After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the thiazole compound at which there is no visible growth.[8] A microplate reader can be used to measure optical density (OD) for a more quantitative assessment.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[7]

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[9] Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and spot-inoculate it onto a labeled agar plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies (CFU) on each spot. The growth control spot should show confluent growth.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[6][7]

    • Compare the colony counts from the compound-treated spots to the calculated initial inoculum count to determine the percentage of killing. The MBC is the lowest concentration that meets the ≥99.9% kill criterion.[9]

References

Application Notes and Protocols for the NMR Characterization of 4-Ethyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 4-Ethyl-1,3-thiazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the experimental procedures for acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra, which are essential for the unambiguous structural elucidation and purity assessment of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in pharmacologically active molecules. Accurate and thorough characterization of its chemical structure is paramount for understanding its properties and potential applications. NMR spectroscopy is the most powerful technique for the non-destructive analysis of molecular structures in solution. This document provides the expected NMR data and detailed protocols for its acquisition.

Predicted NMR Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the ethyl group protons, the thiazole ring proton, and the carboxylic acid proton.

Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-2 (Thiazole ring)8.5 - 9.0Singlet (s)-
-CH₂- (Ethyl)2.9 - 3.2Quartet (q)~7.5
-CH₃ (Ethyl)1.2 - 1.5Triplet (t)~7.5
-COOH12.0 - 13.0Broad Singlet (br s)-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display six signals corresponding to the carbon atoms of the thiazole ring, the ethyl group, and the carboxyl group.

Assignment Predicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)165 - 170
C-2 (Thiazole ring)155 - 160
C-4 (Thiazole ring)160 - 165
C-5 (Thiazole ring)120 - 125
-CH₂- (Ethyl)20 - 25
-CH₃ (Ethyl)12 - 16

Experimental Protocols

The following are detailed protocols for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its non-exchangeable proton signal at a distinct chemical shift. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used if solubility is an issue.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

cluster_sample_prep Sample Preparation weigh Weigh Compound (5-10 mg) dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer

Fig 1. Sample Preparation Workflow
1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

3.2.2. ¹³C NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment is used to identify proton-proton couplings.

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf').

  • Spectral Width: -2 to 16 ppm in both dimensions.

  • Number of Increments: 256-512 increments in the indirect dimension.

  • Number of Scans: 4-8 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is used to identify one-bond proton-carbon correlations.

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width: -2 to 16 ppm in the proton dimension (F2) and 0 to 200 ppm in the carbon dimension (F1).

  • Number of Increments: 256-512 increments in the indirect dimension.

  • Number of Scans: 8-16 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

cluster_workflow NMR Experimental Workflow cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR C13 13C NMR COSY COSY H1->COSY HSQC HSQC C13->HSQC structure Structure Elucidation COSY->structure HSQC->structure start Start start->H1 start->C13

"mass spectrometry analysis of 4-Ethyl-1,3-thiazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Mass Spectrometry Analysis of 4-Ethyl-1,3-thiazole-5-carboxylic Acid

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a thiazole ring, an ethyl group, and a carboxylic acid moiety, makes it a candidate for various biological activities. Accurate and reliable analytical methods are essential for its characterization, quantification in complex matrices, and for its use in drug development and quality control. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such analyses.

This document provides a detailed protocol for the mass spectrometry analysis of this compound. The methodologies are based on established principles for the analysis of small acidic molecules and related thiazole derivatives.[1][2][3]

Physicochemical Properties and Expected Molecular Ions

A summary of the key properties for this compound is presented below. These values are fundamental for setting up the mass spectrometer to detect the molecule.[4]

PropertyValueSource
Chemical FormulaC₆H₇NO₂S[4]
Molecular Weight157.19 g/mol [4]
Expected [M-H]⁻ Ion (Negative Mode) 156.02 m/z Calculated
Expected [M+H]⁺ Ion (Positive Mode) 158.03 m/z Calculated

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS/MS system.[5][6]

a) Preparation of Stock and Working Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.[6]

  • Working Standards: Perform serial dilutions of the stock solution with a mixture of water:acetonitrile (50:50, v/v) containing 0.1% formic acid to prepare calibration standards at desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

b) Preparation from a Biological Matrix (e.g., Plasma): This protocol uses protein precipitation, a common method for cleaning up plasma samples for small molecule analysis.[3][7]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[5]

Liquid Chromatography (LC) Method

This method is designed to achieve good chromatographic separation of the analyte from matrix components. A reversed-phase C18 column is proposed, which is standard for small polar molecules.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 5% B; 6.1-8 min: 5% B
Mass Spectrometry (MS) Method

The mass spectrometer is operated in tandem (MS/MS) mode to ensure high selectivity and sensitivity. Since the molecule has a carboxylic acid group, it can be analyzed in negative ion mode.[5] However, the thiazole ring's nitrogen atom can be readily protonated, making positive ion mode a viable, and often more sensitive, alternative.[3] Parameters for both modes are provided.

ParameterRecommended Condition (Negative Ion Mode)Recommended Condition (Positive Ion Mode)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity NegativePositive
Capillary Voltage -3.0 kV+3.5 kV
Desolvation Temp. 450°C450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)50 L/hr (Nitrogen)
Collision Gas ArgonArgon
Scan Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Data Presentation: Proposed MRM Transitions and Fragmentation

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The precursor ion is the molecular ion ([M-H]⁻ or [M+H]⁺), and product ions are generated by collision-induced dissociation (CID). The most intense and stable fragment is typically used for quantification (Quantifier), while a second fragment is used for confirmation (Qualifier).

Based on the structure and general fragmentation rules for carboxylic acids and heterocyclic compounds, the following transitions are proposed.[8][9]

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRole
Negative 156.02112.02CO₂ (44 Da)Quantifier
156.0284.02CO₂ + C₂H₄ (72 Da)Qualifier
Positive 158.03140.02H₂O (18 Da)Quantifier
158.03112.02H₂O + CO (46 Da)Qualifier
158.0385.03C₃H₂O₂ (73 Da)Qualifier

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma) Precip 2. Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge 3. Centrifugation Precip->Centrifuge Evap 4. Supernatant Evaporation Centrifuge->Evap Recon 5. Reconstitution & Filtration Evap->Recon LC 6. LC Separation (C18 Column) Recon->LC MS 7. MS/MS Detection (ESI, MRM Mode) LC->MS Quant 8. Quantification (Peak Area Integration) MS->Quant Report 9. Reporting (Concentration Calculation) Quant->Report

Caption: Logical workflow for the LC-MS/MS analysis of the target analyte.

Proposed Fragmentation Pathway Diagram

The diagram below outlines a plausible fragmentation pathway for this compound in positive ion mode ([M+H]⁺).

G Proposed ESI+ Fragmentation Pathway parent Parent Ion [M+H]⁺ m/z = 158.03 frag1 Fragment m/z = 140.02 parent->frag1 -H₂O frag3 Fragment m/z = 85.03 parent->frag3 -C₃H₂O₂ frag2 Fragment m/z = 112.02 frag1->frag2 -CO

Caption: Proposed fragmentation of this compound.

Conclusion

The protocols described provide a robust framework for the sensitive and selective mass spectrometric analysis of this compound. The combination of optimized sample preparation, efficient liquid chromatography, and specific tandem mass spectrometry detection allows for accurate quantification in various matrices. This methodology is well-suited for applications in pharmaceutical research, metabolic studies, and quality assurance, providing researchers and drug development professionals with a reliable analytical tool.

References

Application Notes and Protocols for Determining the Lipophilicity of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipophilicity is a critical physicochemical property of a drug candidate that significantly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3] For novel thiazole compounds, which represent a significant class of heterocyclic scaffolds in medicinal chemistry, the precise determination of lipophilicity is paramount for optimizing their drug-like properties.[4] This document provides detailed protocols for the experimental determination of the partition coefficient (log P), a common measure of lipophilicity, and outlines computational approaches for its prediction.

The partition coefficient (P) is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value, log P, is the most widely used scale for lipophilicity.[5][6]

Data Presentation: Lipophilicity of Novel Thiazole Compounds

The following table summarizes hypothetical lipophilicity data for a series of novel thiazole compounds, determined by the experimental methods outlined below and predicted using computational tools.

Compound IDStructureExperimental log P (Shake-Flask)Experimental log P (RP-HPLC)Predicted log P (ALOGPS)
THZ-001R = -H2.15 ± 0.082.212.30
THZ-002R = -CH32.58 ± 0.112.652.72
THZ-003R = -Cl2.95 ± 0.093.023.10
THZ-004R = -OCH32.33 ± 0.102.402.45
THZ-005R = -NO22.70 ± 0.122.782.85

Experimental Protocols

Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and water and is considered the gold standard for log P determination.[7][8]

Materials:

  • Novel thiazole compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate buffer (pH 7.4)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Protocol:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and water (or phosphate buffer pH 7.4 for log D determination) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of the thiazole compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a glass vial, add a known volume of the n-octanol stock solution and an equal volume of the pre-saturated water.

    • Cap the vial tightly and vortex for 1 hour to facilitate partitioning.

    • Allow the vial to stand undisturbed for 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to break any emulsions and ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the thiazole compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Calculation of log P:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]

    • Calculate log P: log P = log10(P)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is an indirect but rapid and automated method for estimating log P based on the retention time of the compound on a nonpolar stationary phase.[9][10][11]

Materials:

  • Novel thiazole compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • A series of reference compounds with known log P values (e.g., uracil, benzene, toluene, ethylbenzene, propylbenzene)

Protocol:

  • Preparation of Mobile Phase:

    • Prepare a series of isocratic mobile phases with varying compositions of organic modifier (e.g., ACN or MeOH) and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to the λmax of the thiazole compounds.

  • Determination of Dead Time (t0):

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time.

  • Analysis of Reference Compounds:

    • Inject each reference compound under each isocratic condition and record the retention time (tR).

  • Analysis of Thiazole Compounds:

    • Inject each novel thiazole compound under the same set of isocratic conditions and record their retention times.

  • Calculation and Data Analysis:

    • For each compound and each mobile phase composition, calculate the capacity factor (k'): k' = (tR - t0) / t0

    • For each compound, plot log k' against the percentage of the organic modifier in the mobile phase.

    • Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to obtain the intercept, log k'w.

    • Create a calibration curve by plotting the known log P values of the reference compounds against their calculated log k'w values.

    • From the calibration curve, determine the log P of the novel thiazole compounds based on their log k'w values.

Computational Prediction of log P

Computational methods provide a rapid, in-silico estimation of log P, which is particularly useful in the early stages of drug discovery for virtual screening of large compound libraries.[12][13]

Methodology: Various software packages and online tools are available for predicting log P based on the chemical structure of the compound. These tools often use fragment-based or atom-based methods.

  • Fragment-based methods (e.g., CLogP): These methods calculate log P by summing the contributions of individual fragments of the molecule.

  • Atom-based methods (e.g., ALOGPS): These methods calculate log P by summing the contributions of individual atoms.[14]

Protocol (using an online tool like ALOGPS):

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the novel thiazole compound.

  • Access a free online prediction tool (e.g., the Virtual Computational Chemistry Laboratory).[12]

  • Input the SMILES string or draw the structure in the provided interface.

  • Run the calculation to obtain the predicted log P value.

Visualizations

Experimental Workflow for Lipophilicity Determination

G cluster_start Compound Synthesis & Characterization cluster_experimental Experimental Determination cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method cluster_computational Computational Prediction cluster_end Data Analysis & Interpretation start Novel Thiazole Compound sf1 Prepare Saturated Phases (n-Octanol/Water) start->sf1 hplc1 Prepare Mobile Phases & Reference Standards start->hplc1 comp1 Generate SMILES/Structure start->comp1 sf2 Partitioning of Compound sf1->sf2 sf3 Phase Separation sf2->sf3 sf4 Quantification (HPLC/UV-Vis) sf3->sf4 sf5 Calculate log P sf4->sf5 end_node Correlate with Biological Activity & Optimize Lead Compound sf5->end_node hplc2 Determine Retention Times hplc1->hplc2 hplc3 Calculate log k'w hplc2->hplc3 hplc4 Generate Calibration Curve hplc3->hplc4 hplc5 Determine log P hplc4->hplc5 hplc5->end_node comp2 Use Prediction Software (e.g., ALOGPS) comp1->comp2 comp3 Obtain Predicted log P comp2->comp3 comp3->end_node

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method is a variation of the Hantzsch thiazole synthesis.[1][2][3][4] This typically involves the reaction of an α-haloketone equivalent with a thioamide. For this compound, the synthesis usually proceeds in two main stages: first, the formation of an ethyl ester intermediate (Ethyl 4-ethyl-1,3-thiazole-5-carboxylate), followed by hydrolysis to the final carboxylic acid.

Q2: Why is my reaction yield consistently low?

Low yields in Hantzsch-type syntheses can arise from several factors.[1] Key areas to investigate include the purity of reactants and solvents, suboptimal reaction conditions (temperature, time), and the occurrence of side reactions. The stability of the thioamide reactant can also be a significant factor.[1]

Q3: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is crucial for achieving high yields.[1] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which consume starting materials and complicate the purification process. The presence of water can be detrimental, and using anhydrous solvents is often recommended.[1]

Q4: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent influences both the reaction rate and the final yield.[1] While various solvents can be used, the optimal choice depends on the specific substrates. For similar Hantzsch syntheses, effective solvents have included alcohols like methanol, ethanol, 1-butanol, and 2-propanol, sometimes under reflux conditions.[1][2] It is advisable to perform small-scale solvent screening to determine the best option for your specific setup.

Q5: What is the final step to obtain the carboxylic acid from its ethyl ester?

The final step is the hydrolysis of the ethyl ester. This is typically achieved by reacting the ethyl 4-ethyl-1,3-thiazole-5-carboxylate intermediate with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of an alcohol (like methanol or ethanol) and water.[5][6] Following the reaction, the mixture is acidified to precipitate the carboxylic acid product.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect Reagents: Starting materials may be degraded or incorrect.Verify the identity and purity of all reactants (e.g., ethyl 2-chloroacetoacetate, thioformamide) using techniques like NMR or melting point analysis.
Low Reaction Temperature: The activation energy for the cyclization may not be reached.Gradually increase the reaction temperature. If using conventional heating, ensure the mixture reaches reflux.[1] Microwave-assisted synthesis can also be explored for shorter reaction times at higher temperatures.[1]
Decomposition of Thioamide: Thioamides can be unstable, especially under harsh acidic or thermal conditions.[1]Use fresh, high-purity thioamide. Consider adding it to the reaction mixture in portions or generating it in situ if possible.
Formation of Multiple Byproducts Side Reactions: Impurities in starting materials can lead to competing reactions.[1]Purify all reactants before use. Ensure solvents are anhydrous, as water can facilitate undesired hydrolysis pathways.[1]
Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can cause degradation of the product or intermediates.Monitor the reaction progress using TLC. Optimize the reaction time and temperature to maximize product formation while minimizing byproduct generation.
Difficulty in Product Isolation/Purification Product is Soluble in Water: The carboxylic acid product may have some solubility in the aqueous workup solution.After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, perform extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[5]
Incomplete Hydrolysis: The ester intermediate is still present in the final product.Extend the hydrolysis reaction time or increase the concentration of the base (e.g., NaOH). Monitor the reaction by TLC until the starting ester spot disappears.
Emulsion during Extraction: Formation of an emulsion during the workup can make layer separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Ethyl-1,3-thiazole-5-carboxylate (Hantzsch Method)

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-formylbutanoate (1.0 eq) in ethanol.

  • Halogenation (if starting from non-halogenated ketone): Cool the solution in an ice bath and slowly add a halogenating agent such as N-bromosuccinimide (NBS) (1.05 eq). Stir at room temperature until TLC indicates complete conversion to the α-haloketone.

  • Thioamide Addition: To the solution containing the α-haloketone, add thioformamide (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium bicarbonate to neutralize any excess acid.[2]

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5] The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound
  • Dissolution: Dissolve the purified Ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.[5]

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask. Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add cold dilute hydrochloric acid to adjust the pH to approximately 3-4, at which point the carboxylic acid should precipitate.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Quantitative Data Summary

The following table summarizes representative yields for thiazole synthesis reactions found in the literature. Note that specific conditions greatly influence the outcome.

Thiazole Derivative Synthesis Method Key Reagents Solvent Yield Reference
Ethyl-4-methyl-5-thiazolecarboxylateDesulfurizationEthyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, H₂O₂Acetic Acid85%[8]
3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylateOne-pot reactionEthyl acetoacetate, NBS, N,N′-diethylthioureaDichloromethane75%[9]
2-amino-4-phenylthiazoleHantzsch Synthesis2-bromoacetophenone, thioureaMethanol~99% (crude)[10]

Visualizations

Hantzsch_Synthesis AlphaHaloKetone α-Halo Ketone (e.g., Ethyl 2-chloro-3-oxopentanoate) Intermediate Thiazoline Intermediate AlphaHaloKetone->Intermediate Nucleophilic Attack (S on C-α) Thioamide Thioamide (e.g., Thioformamide) Thioamide->Intermediate Product 4-Ethyl-1,3-thiazole-5-carboxylate (Ester) Intermediate->Product Cyclization & Dehydration

Caption: Hantzsch thiazole synthesis pathway.

experimental_workflow start Start: Reagent Prep reaction Step 1: Hantzsch Cyclization (Reflux in Ethanol) start->reaction workup1 Step 2: Neutralization & Extraction reaction->workup1 purify1 Step 3: Purification of Ester (Column Chromatography) workup1->purify1 hydrolysis Step 4: Base Hydrolysis (NaOH, EtOH/H₂O) purify1->hydrolysis workup2 Step 5: Acidification & Precipitation hydrolysis->workup2 purify2 Step 6: Filtration & Drying (Optional Recrystallization) workup2->purify2 end End Product: Carboxylic Acid purify2->end

Caption: Experimental workflow for synthesis.

Caption: Troubleshooting logic for low yield.

References

"troubleshooting solubility issues of 4-Ethyl-1,3-thiazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethyl-1,3-thiazole-5-carboxylic acid

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: As a carboxylic acid, the solubility of this compound is expected to be highly dependent on pH. In acidic aqueous solutions (low pH), the carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water. As the pH increases, the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻), which is more polar and will exhibit significantly higher aqueous solubility.[1][2] The thiazole ring and the ethyl group contribute to the molecule's organic character, which may limit its solubility in water at neutral and acidic pH.[3][4][5] It is expected to be more soluble in polar organic solvents.[3]

Q2: My compound is not dissolving in water. What should I do first?

A2: The first step is to adjust the pH of your aqueous solution. Since it is a carboxylic acid, increasing the pH will convert it to its more soluble salt form.[1] Try adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH. Often, a significant increase in solubility is observed at a pH above the compound's pKa.

Q3: What organic solvents are likely to dissolve this compound?

A3: Thiazole derivatives and carboxylic acids are often soluble in polar organic solvents.[3][4] Good starting points would be:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone

The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[6][7][8]

Q4: Can I use heat to improve solubility?

A4: Yes, gently heating the solution can help increase the rate of dissolution and the overall solubility. However, be cautious as the compound may precipitate out of solution upon cooling. Also, ensure that the compound is stable at the temperatures you are using and will not degrade.

Q5: What if pH adjustment and solvent choice are not enough?

A5: If you are still facing solubility issues, you can consider using a co-solvent system (a mixture of water and a miscible organic solvent like ethanol) or formulating the compound as a salt.[1] Preparing a salt of the carboxylic acid with a suitable base can dramatically increase its aqueous solubility.[1]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
Symptom Possible Cause Troubleshooting Steps
Compound precipitates or remains as a solid in aqueous buffer.The pH of the buffer is too low, keeping the compound in its less soluble protonated form.1. Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) and monitor for dissolution.[1]2. Determine the pKa of the compound and adjust the buffer pH to be at least 1-2 units above the pKa.3. If a specific pH must be maintained, consider using a co-solvent system.
Solution is cloudy or forms a fine suspension.The concentration of the compound exceeds its solubility limit at the current pH and temperature.1. Try diluting the sample.2. Gently warm the solution while stirring.3. Filter the solution to remove undissolved particles and determine the concentration of the saturated solution.
Issue 2: Incomplete Dissolution in Organic Solvents
Symptom Possible Cause Troubleshooting Steps
Compound does not fully dissolve in a chosen organic solvent.The polarity of the solvent is not optimal.1. Consult a solvent polarity chart and select a solvent with a different polarity.2. Try polar aprotic solvents like DMSO or DMF, which are often effective for carboxylic acids.3. Consider a mixture of solvents.
A gel-like substance forms instead of a clear solution.The compound may be forming a solvate or has a high affinity for self-association.1. Try vigorous stirring or sonication.2. Experiment with different solvents or solvent mixtures.3. A small amount of a polar co-solvent like water might help break up aggregates.[6][7]

Experimental Protocols

Protocol 1: Determining pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • A series of buffers (e.g., phosphate, citrate) covering a pH range of 2-8

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • An analytical method to determine the concentration of the dissolved compound (e.g., HPLC-UV, UV-Vis spectrophotometry)

Methodology:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8) using appropriate buffers.[9]

  • Add an excess amount of this compound to a known volume of each buffered solution in a vial. The solid should be in excess to ensure a saturated solution.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[10]

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[11]

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility against the pH of the respective buffer.

Protocol 2: Screening for Suitable Organic Solvents

Objective: To identify suitable organic solvents for dissolving this compound.

Materials:

  • This compound

  • A selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, DMF, DMSO)

  • Small vials or test tubes

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh a small, known amount of the compound (e.g., 1 mg) into each vial.

  • Add a measured volume of a solvent (e.g., 1 mL) to each vial.

  • Vortex the vials for 1-2 minutes.[12]

  • Observe and record whether the compound has dissolved.

  • If the compound has not dissolved, try gentle heating or sonication for a few minutes.[12]

  • If the compound dissolves, you can incrementally add more of the compound to estimate the approximate solubility. If it does not dissolve, you can add more solvent to determine the concentration at which it becomes soluble.

Data Presentation

Table 1: Template for Recording pH-Dependent Solubility Data

pHBuffer SystemTemperature (°C)Measured Concentration (mg/mL)Observations
2.025
4.025
6.025
7.025
8.025

Table 2: Template for Organic Solvent Screening

SolventPolarity IndexObservation at Room Temp. (e.g., Insoluble, Partially Soluble, Soluble)Observation with Heating/SonicationApproximate Solubility (mg/mL)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Acetone5.1
Ethanol5.2
Methanol6.6
DMF6.4
DMSO7.2

Visualizations

G Troubleshooting Workflow for Aqueous Solubility Issues start Start: Compound is insoluble in aqueous buffer check_ph Is the buffer pH > pKa of the compound? start->check_ph increase_ph Increase pH by adding dilute base (e.g., 0.1 M NaOH) check_ph->increase_ph No / Unsure consider_cosolvent Consider using a co-solvent (e.g., water/ethanol mixture) check_ph->consider_cosolvent Yes check_dissolution Does the compound dissolve? increase_ph->check_dissolution success Success: Compound is soluble check_dissolution->success Yes check_dissolution->consider_cosolvent No formulate_salt Formulate as a salt consider_cosolvent->formulate_salt end Further formulation development required formulate_salt->end

Caption: Workflow for addressing aqueous solubility issues.

G Relationship of Factors Affecting Solubility solubility Solubility ph pH solubility->ph solvent Solvent Polarity solubility->solvent temperature Temperature solubility->temperature salt_form Salt Formation solubility->salt_form ionization Ionization State (-COOH vs -COO⁻) ph->ionization determines intermolecular_forces Solute-Solvent Interactions solvent->intermolecular_forces affects kinetic_energy Kinetic Energy temperature->kinetic_energy increases ionic_interactions Ionic Interactions salt_form->ionic_interactions enables ionization->solubility influences intermolecular_forces->solubility influences kinetic_energy->solubility influences ionic_interactions->solubility influences

References

Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for thiazole ring formation. This resource is tailored for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to assist you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions (temperature, time, solvent), and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor, especially under acidic conditions.

Q2: How can I improve the yield of my reaction?

A2: Yield improvement can often be achieved by systematically optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.

Q3: What are the common side reactions I should be aware of in Hantzsch synthesis?

A3: Side reactions can occur, particularly under acidic conditions, which may lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles. The stability of the reactants and intermediates can also influence the prevalence of side reactions.

Q4: How critical is the purity of reactants and solvents?

A4: Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.

Q5: Can the choice of solvent significantly impact the reaction outcome?

A5: Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.

Troubleshooting Guides

Problem 1: Low to No Product Yield

This is one of the most common issues encountered during thiazole synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Potential Cause Recommended Solution(s)
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Consider microwave-assisted synthesis for potentially faster reaction times.
Degradation of Reactants or Product Excessive heat can lead to decomposition. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.
Incorrect Stoichiometry An improper ratio of reactants can limit the yield. Use a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone.
Poor Quality of Starting Materials Impurities in the α-haloketone or thioamide can interfere with the reaction. Purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.

Below is a logical workflow for troubleshooting low yield:

G start Low or No Product Yield check_purity Verify Purity of Starting Materials (NMR, MP) start->check_purity check_stoichiometry Confirm Stoichiometry (slight excess of thioamide?) check_purity->check_stoichiometry [Purity OK] monitor_reaction Monitor Reaction Progress (TLC) check_stoichiometry->monitor_reaction [Stoichiometry OK] incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction optimize_temp Increase Temperature Incrementally incomplete_reaction->optimize_temp [Yes] degradation Evidence of Degradation? incomplete_reaction->degradation [No] increase_time Increase Reaction Time optimize_temp->increase_time consider_microwave Consider Microwave Synthesis increase_time->consider_microwave end_point Improved Yield consider_microwave->end_point lower_temp Lower Reaction Temperature degradation->lower_temp [Yes] solvent_screen Perform Solvent Screen lower_temp->solvent_screen solvent_screen->end_point

Caption: Troubleshooting logic for low yield in thiazole synthesis.

Problem 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on a TLC plate or complex NMR spectra indicates the formation of side products.

Potential Cause Recommended Solution(s)
Isomer Formation Under acidic conditions, the Hantzsch synthesis can yield a mixture of isomers. Adjusting the pH to be more neutral or slightly basic can sometimes suppress the formation of these byproducts.
Formation of bis-Thiazole This can occur if the stoichiometry is not well-controlled or if there are reactive sites on both reactants that can lead to dimerization. Ensure accurate measurement of starting materials.
Reaction with Solvent Some solvents may participate in the reaction, leading to unexpected products. Choose an inert solvent for your reaction.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for thiazole synthesis.

Table 1: Optimization of Hantzsch Thiazole Synthesis of Derivative 4a

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Ethanol/Water65540
2SiW.SiO₂ (5%)Ethanol/Water65460
3SiW.SiO₂ (10%)Ethanol/Water65375
4SiW.SiO₂ (15%) Ethanol/Water 65 2 85
5SiW.SiO₂ (20%)Ethanol/Water652.582
6SiW.SiO₂ (15%)Methanol653.570
7SiW.SiO₂ (15%)Acetonitrile65455
8SiW.SiO₂ (15%)Dichloromethane65530
9SiW.SiO₂ (15%)Ethanol/WaterRoom Temp.825
10SiW.SiO₂ (15%)Ethanol/Water801.583

Data adapted from a study on one-pot synthesis of Hantzsch thiazole derivatives.[2]

Table 2: Microwave-Assisted vs. Conventional Heating for Thiazol-2-imine Synthesis

EntryMethodTemperature (°C)TimeYield (%)
1Conventional1501.5-2 h65
2Microwave 120 10 min 89

Data adapted from a study on microwave-assisted synthesis of thiazol-2-imines.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole[3]

This protocol describes a standard Hantzsch synthesis.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Once dry, determine the mass and calculate the percent yield.

Protocol 2: General Procedure for Cook-Heilbron Synthesis of 5-Aminothiazoles

This protocol outlines the general steps for a Cook-Heilbron synthesis.

Materials:

  • α-aminonitrile (e.g., aminoacetonitrile) (1.0 eq)

  • Carbon disulfide (CS₂) or another suitable dithioacid/ester (1.0-1.2 eq)

  • A suitable solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.

  • Add carbon disulfide (or other reactant) to the solution at room temperature with stirring.

  • The reaction is typically carried out under mild conditions and can be monitored by TLC.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through a multi-step mechanism involving an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product alpha_haloketone α-Haloketone sn2 Sₙ2 Attack of Sulfur on α-Carbon alpha_haloketone->sn2 thioamide Thioamide thioamide->sn2 intermediate Thioether Intermediate Formation sn2->intermediate cyclization Intramolecular Cyclization (N attacks C=O) intermediate->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole Ring dehydration->thiazole

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow for Hantzsch Synthesis

The following diagram illustrates a typical experimental workflow for the Hantzsch synthesis, from reaction setup to product analysis.

G setup Reaction Setup (Combine Reactants & Solvent) heating Heating and Stirring (Conventional or Microwave) setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Workup (Cooling, Neutralization, Precipitation) monitoring->workup [Reaction Complete] isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Product Analysis (NMR, MS, MP) purification->analysis

Caption: A typical experimental workflow for Hantzsch thiazole synthesis.

References

Technical Support Center: Synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and well-established method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This typically involves a two-step process:

  • Hantzsch Condensation: The reaction of a thioamide, most commonly thioformamide, with an α-halo-β-ketoester, specifically ethyl 2-chloro-3-oxopentanoate. This reaction forms the ethyl ester of the target molecule, ethyl 4-ethyl-1,3-thiazole-5-carboxylate.

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product.

Q2: What are the typical starting materials and reagents for the Hantzsch condensation step?

A2: The key reactants for the initial condensation are:

  • Ethyl 2-chloro-3-oxopentanoate (the α-haloketone component)

  • Thioformamide (the thioamide component)

  • A suitable solvent, often a polar protic solvent like ethanol or a polar aprotic solvent like acetone.

Q3: What are the general reaction conditions for the Hantzsch condensation?

A3: The reaction is typically carried out by heating the reactants in a suitable solvent. Refluxing for several hours is a common practice to ensure the reaction goes to completion. The specific temperature and reaction time can vary depending on the solvent and the scale of the reaction.

Q4: How is the final carboxylic acid obtained from the ethyl ester?

A4: The ethyl ester is typically hydrolyzed to the carboxylic acid under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of Ethyl 4-Ethyl-1,3-thiazole-5-carboxylate

Q: My Hantzsch condensation reaction is resulting in a low yield of the desired ethyl ester. What are the potential causes and how can I improve the yield?

A: Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Impure Reactants Ensure the purity of both ethyl 2-chloro-3-oxopentanoate and thioformamide. Impurities can lead to unwanted side reactions. Use freshly prepared or purified reagents if possible.
Suboptimal Reaction Temperature The reaction often requires heating to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature to the reflux temperature of the chosen solvent.
Inappropriate Solvent The choice of solvent is crucial. While ethanol is commonly used, other solvents like acetone or isopropanol might be more effective for your specific setup. Consider performing small-scale trials with different solvents to find the optimal one.
Moisture in the Reaction The presence of water can sometimes interfere with the reaction. Using anhydrous solvents and drying agents may improve the yield.
Incorrect Stoichiometry Ensure that the molar ratio of the reactants is appropriate. Typically, a 1:1 to 1:1.2 molar ratio of ethyl 2-chloro-3-oxopentanoate to thioformamide is used.
Issue 2: Presence of Significant Impurities in the Crude Product

Q: After the Hantzsch condensation, my crude product shows multiple spots on TLC, indicating the presence of several impurities. What are the likely side reactions and byproducts?

A: Several side reactions can occur during the Hantzsch synthesis, leading to the formation of various byproducts.

Common Side Reactions and Byproducts:

Side Reaction Resulting Byproduct(s) Mitigation Strategies
Formation of Oxazole If the thioformamide contains formamide as an impurity, the corresponding oxazole derivative, ethyl 4-ethyl-1,3-oxazole-5-carboxylate, can be formed.Use high-purity thioformamide.
Dimerization/Polymerization Thioformamide can be unstable and may self-condense or polymerize under heating, especially in the presence of impurities.Use fresh thioformamide and control the reaction temperature carefully.
Formation of Isomeric Thiazoles Under certain conditions, particularly acidic conditions, rearrangement can lead to the formation of isomeric thiazole byproducts.Maintain neutral or slightly basic conditions if possible.
Hydrolysis of the Ester If water is present in the reaction mixture, partial hydrolysis of the ethyl ester to the carboxylic acid can occur, complicating purification.Use anhydrous conditions for the condensation step.

Troubleshooting Workflow for Impurities:

G start Impure Crude Product tlc Analyze by TLC/LC-MS start->tlc id_byproducts Identify Byproducts tlc->id_byproducts oxazole Oxazole byproduct detected? id_byproducts->oxazole polymers Polymeric material observed? id_byproducts->polymers isomers Isomeric thiazoles present? id_byproducts->isomers hydrolysis Carboxylic acid present? id_byproducts->hydrolysis purify_thioformamide Purify thioformamide oxazole->purify_thioformamide Yes control_temp Optimize reaction temperature polymers->control_temp Yes control_ph Adjust reaction pH isomers->control_ph Yes anhydrous Use anhydrous conditions hydrolysis->anhydrous Yes

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Issue 3: Incomplete Hydrolysis of the Ethyl Ester

Q: I am having trouble completely hydrolyzing the ethyl 4-ethyl-1,3-thiazole-5-carboxylate to the carboxylic acid. What can I do?

A: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the base.

Troubleshooting Steps for Incomplete Hydrolysis:

Parameter Recommendation
Reaction Time Increase the reaction time. Monitor the reaction progress by TLC until the starting ester is no longer visible.
Temperature Increase the reaction temperature. Refluxing the mixture is often necessary to drive the hydrolysis to completion.
Base Concentration Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used. A 2-3 molar excess is typically recommended.
Solvent A co-solvent like ethanol or methanol can be added to the aqueous base to improve the solubility of the ester and facilitate hydrolysis.

Experimental Protocols

Synthesis of Ethyl 4-Ethyl-1,3-thiazole-5-carboxylate

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 2-chloro-3-oxopentanoate

  • Thioformamide

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-3-oxopentanoate (1.0 equivalent) in anhydrous ethanol.

  • Add thioformamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Workflow:

G start Start dissolve Dissolve Ethyl 2-chloro-3-oxopentanoate in Ethanol start->dissolve add_thioformamide Add Thioformamide dissolve->add_thioformamide reflux Reflux for 4-6 hours add_thioformamide->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Evaporate Solvent cool->evaporate purify Purify by Column Chromatography evaporate->purify end Ethyl 4-ethyl-1,3-thiazole-5-carboxylate purify->end

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Hydrolysis to this compound

Materials:

  • Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 4-ethyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes. Note that these values are approximate and may vary depending on the specific experimental conditions.

Parameter Hantzsch Condensation Hydrolysis
Typical Yield 60-80%85-95%
Common Impurities (%) Ethyl 4-ethyl-1,3-oxazole-5-carboxylate (<5%)Unreacted ethyl ester (<2%)
Reaction Time 4-6 hours2-4 hours
Reaction Temperature Reflux (approx. 78°C for ethanol)Reflux (approx. 80-100°C)

Technical Support Center: 4-Ethyl-1,3-thiazole-5-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Ethyl-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Hantzsch synthesis?

A1: The Hantzsch thiazole synthesis, a common route to this compound, may lead to several impurities. These can include unreacted starting materials such as ethyl 2-chloroacetoacetate or thioamide, as well as side products from competing reactions. In some cases, regioisomers or dimers may form under certain reaction conditions. Incomplete hydrolysis of an ester precursor will also result in the corresponding ethyl ester as a significant impurity.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for developing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of the final compound and quantifying impurities. A UV detector is suitable as the thiazole ring is UV-active.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Q3: What are the general stability and storage recommendations for this compound?

A3: As a carboxylic acid, this compound should be stored in a cool, dry place away from strong bases. While generally stable, prolonged exposure to high temperatures or humidity could potentially lead to degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Troubleshooting Guides

Issue 1: Oily or Gummy Product After Synthesis
  • Problem: The crude product is an oil or a sticky solid, making it difficult to handle and purify.

  • Possible Causes:

    • Presence of unreacted starting materials or low molecular weight byproducts.

    • Residual solvent.

  • Troubleshooting Steps:

    • Trituration: Try triturating the crude material with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization or solidify the product.

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its salt, which will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

Issue 2: Streaking or Poor Separation During Thin-Layer Chromatography (TLC)
  • Problem: The spot corresponding to the carboxylic acid streaks up the TLC plate, making it difficult to assess purity and determine an appropriate solvent system for column chromatography.

  • Possible Cause: The polar carboxylic acid group interacts strongly with the silica gel stationary phase.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This protonates the carboxylate, reducing its interaction with the silica gel and resulting in a more defined spot.

    • Increase Eluent Polarity: A higher concentration of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) may be required to move the polar carboxylic acid up the plate.

Issue 3: Difficulty in Achieving High Purity by Column Chromatography
  • Problem: Impurities co-elute with the desired product during silica gel column chromatography.

  • Possible Causes:

    • Inappropriate solvent system.

    • The compound is interacting with the silica gel.

  • Troubleshooting Steps:

    • Optimize the Eluent System:

      • As with TLC, add 0.5-1% acetic or formic acid to the eluent to improve the peak shape and separation of the carboxylic acid.[2]

      • Employ a shallow gradient of the polar solvent to enhance the separation of closely eluting compounds.

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase chromatography (e.g., using C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate, can be an excellent alternative for purifying polar and ionizable compounds.[3]

Issue 4: Low Recovery from Recrystallization
  • Problem: A significant amount of product is lost during recrystallization.

  • Possible Causes:

    • The chosen solvent or solvent system is not ideal.

    • The product is too soluble in the recrystallization solvent, even at low temperatures.

    • Cooling the solution too quickly, leading to the formation of small crystals that are difficult to filter or that trap impurities.

  • Troubleshooting Steps:

    • Solvent System Screening: Systematically test different solvents and solvent pairs to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for similar compounds include ethyl acetate, ethanol, methanol, and mixtures with non-polar solvents like hexanes.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated upon cooling.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, concentrate it and attempt a second recrystallization to recover more material.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: TLC Solvent Systems for this compound

Solvent System (v/v/v)Typical Rf RangeObservations
Hexane:Ethyl Acetate (70:30)0.1 - 0.2Some tailing may be observed.
Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5)0.2 - 0.3Improved spot shape, less tailing.
Dichloromethane:Methanol (95:5)0.3 - 0.4Good for initial assessment.
Dichloromethane:Methanol:Acetic Acid (95:5:0.5)0.4 - 0.5Sharper spot, suitable for column elution.

Note: Rf values are approximate and can vary based on the specific batch of silica gel and ambient conditions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 4-Ethyl-1,3-thiazole- 5-carboxylic acid TLC_Analysis TLC Analysis (with/without acid) Crude_Product->TLC_Analysis Develop Method Column_Chromatography Column Chromatography (acidified eluent) TLC_Analysis->Column_Chromatography Optimized Eluent Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Purity_Check Purity Check (NMR, HPLC, MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >95% Purity

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Oily_Product Oily/Gummy Product Start->Oily_Product TLC_Streaking TLC Streaking Start->TLC_Streaking Low_Recovery Low Recrystallization Recovery Start->Low_Recovery Solution1 Trituration or Acid-Base Extraction Oily_Product->Solution1 Solution2 Add Acid to Eluent TLC_Streaking->Solution2 Solution3 Screen Solvents & Cool Slowly Low_Recovery->Solution3

References

"avoiding impurities in the synthesis of thiazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding the formation of impurities during their synthetic procedures.

Troubleshooting Guide

This guide addresses frequent problems encountered during the synthesis of thiazole derivatives, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is very low or I'm not getting any product. What are the possible causes and how can I fix this?

A1: Low to no product yield is a common issue that can stem from several factors. Here are the primary causes and recommended solutions:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, consider incrementally increasing the reaction time or temperature. Microwave-assisted synthesis can also be explored for potentially faster reaction times and higher yields.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can significantly limit the yield.

    • Solution: For the Hantzsch thiazole synthesis, which involves reacting an α-haloketone with a thioamide, it is advisable to use a slight excess (typically 1.1-1.5 equivalents) of the thioamide. This ensures the complete conversion of the more valuable α-haloketone.[1]

  • Poor Quality of Starting Materials: Impurities present in the starting materials, such as the α-haloketone or thioamide, can interfere with the reaction, leading to side products and lower yields.[1]

    • Solution: Ensure the purity of your reactants. If necessary, purify the starting materials before use. For instance, α-haloketones like 1-bromo-2-heptanone can often be purified by vacuum distillation.[1]

  • Degradation of Reactants or Product: Excessive heat can lead to the decomposition of either the reactants or the desired thiazole derivative.[1]

    • Solution: Optimize the reaction temperature. It is often best to start with a lower temperature and gradually increase it while monitoring the reaction progress.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of several products. What are these impurities and how can I avoid them?

A2: The formation of multiple products is typically due to side reactions. In the context of the Hantzsch thiazole synthesis, common side products include:

  • Isomer Formation: Under acidic conditions, the reaction can produce a mixture of the desired 2-amino-thiazole derivative and its isomer, a 2-imino-1,3-thiazolidine.[1][2]

    • Solution: The choice of reaction conditions, particularly the solvent and pH, is crucial for controlling regioselectivity. Using a neutral solvent generally favors the formation of the 2-aminothiazole.[2] Acidic conditions can lead to a mixture of isomers.[2][3]

  • Formation of Bis-thiazole: This impurity can arise from the reaction of two molecules of the α-haloketone with one molecule of the thioamide.

    • Solution: As mentioned previously, using a slight excess of the thioamide can help to minimize the formation of such byproducts by ensuring the α-haloketone is consumed in the desired reaction pathway.[1]

Q3: How critical is the choice of solvent and temperature for my thiazole synthesis?

A3: The solvent and temperature are critical parameters that can significantly influence the reaction rate, yield, and purity of the final product.

  • Solvent: The optimal solvent depends on the specific substrates and reaction type. For Hantzsch synthesis, various solvents like ethanol, methanol, 1-butanol, and water have been used effectively. It is highly recommended to perform small-scale solvent screening experiments to identify the best solvent for your particular reaction. The use of anhydrous solvents is often recommended as the presence of water can be detrimental in some cases.

  • Temperature: Reaction temperatures can vary widely. Conventional heating methods might require refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures ranging from 90-130°C. It is essential to find the optimal temperature that promotes the desired reaction without causing degradation of the reactants or products.

The following table provides an illustrative summary of how reaction conditions can affect the outcome of a thiazole synthesis.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent Ethanol (Neutral)Ethanol/10M HClMethanol (Microwave)Condition A favors the 2-aminothiazole isomer. Condition B may produce a mixture of isomers.[2][3] Condition C can lead to rapid reaction and high yield.
Temperature Reflux (e.g., 78°C)80°C120°C (Microwave)Higher temperatures generally increase reaction rates but also risk degradation. Microwave heating offers rapid and efficient heating.
Thioamide eq. 1.11.11.5A slight excess of thioamide is generally recommended to drive the reaction to completion and minimize side products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.[4][5] The reaction proceeds through a cyclocondensation mechanism to form the thiazole ring.

Q2: What are some common purification techniques for thiazole derivatives?

A2: The choice of purification technique depends on the physical properties of the thiazole derivative and the nature of the impurities. Common methods include:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[6][7] It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[7]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are extensively used to separate the desired product from impurities.[8][9]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of a reaction.[1] By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: Can the sulfur atom in the thiazole ring interfere with subsequent reactions?

A4: Yes, the sulfur atom in the thiazole ring can sometimes interfere with certain reactions. For instance, in palladium-catalyzed cross-coupling reactions, the sulfur atom can act as a poison to the palladium catalyst by coordinating to the metal center.[2] This may necessitate the use of higher catalyst loadings or specialized catalyst systems that are more resistant to sulfur poisoning.[2]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of a 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[5]

  • Preparation: In a round-bottom flask, dissolve thiourea (e.g., 1.5 equivalents) in a suitable solvent such as ethanol.

  • Reactant Addition: In a separate container, dissolve 2-bromoacetophenone (1 equivalent) in a minimal amount of the same solvent. Add this solution to the thiourea solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the 2-bromoacetophenone spot is no longer visible. This typically takes 1-2 hours.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Carefully add a base, such as aqueous ammonium hydroxide or sodium carbonate solution, to the cooled mixture to precipitate the crude product.[2][5]

  • Purification: Collect the solid product by filtration, wash it with cold water, and then purify it further by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the thiazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. The pure product should crystallize out. The cooling process can be further aided by placing the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visual Guides

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants α-Haloketone + Thioamide Reaction Hantzsch Reaction (e.g., Reflux in Ethanol) Reactants->Reaction Crude_Product Crude Thiazole Derivative Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Thiazole Derivative Purification->Pure_Product Analysis TLC, NMR, Melting Point, Mass Spectrometry Pure_Product->Analysis Characterization Structure & Purity Confirmation Analysis->Characterization troubleshooting_guide Start Problem with Thiazole Synthesis Low_Yield Low or No Yield? Start->Low_Yield Multiple_Products Multiple Products (Impure)? Start->Multiple_Products Check_Reactants Check Reactant Purity & Stoichiometry Low_Yield->Check_Reactants Yes Isomer_Formation Isomer Formation? Multiple_Products->Isomer_Formation Yes Optimize_Conditions Optimize Reaction Time & Temperature Check_Reactants->Optimize_Conditions Consider_Microwave Consider Microwave Synthesis Optimize_Conditions->Consider_Microwave Solution Improved Yield & Purity Consider_Microwave->Solution Other_Byproducts Other Byproducts? Isomer_Formation->Other_Byproducts No Adjust_pH Adjust Solvent/pH (e.g., use neutral solvent) Isomer_Formation->Adjust_pH Yes Adjust_Stoichiometry Adjust Stoichiometry (excess thioamide) Other_Byproducts->Adjust_Stoichiometry Yes Adjust_pH->Solution Adjust_Stoichiometry->Solution

References

Technical Support Center: Scaling Up Production of 4-Ethyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of 4-Ethyl-1,3-thiazole-5-carboxylic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common synthetic route for producing this compound? A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the Hantzsch thiazole synthesis to create the ethyl ester precursor, ethyl 4-ethyl-1,3-thiazole-5-carboxylate.[1][2] The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

Q2: What are the critical process parameters to monitor during scale-up? A2: For the Hantzsch synthesis, critical parameters include temperature control, reaction time, and the purity of starting materials.[3] For the hydrolysis step, precise control of pH during acidification and temperature are crucial to ensure high purity and yield.

Hantzsch Thiazole Synthesis (Step 1)

Q3: How can I improve the yield of the initial Hantzsch thiazole synthesis? A3: Yield can often be enhanced by optimizing reaction conditions such as temperature and reaction time.[3] Using a slight excess of the thioamide reactant can also drive the reaction to completion.[4] Ensure your α-haloketone is pure and free from decomposition products.

Q4: What are the common side products in the Hantzsch synthesis, and how can they be minimized? A4: A potential side reaction, especially under acidic conditions, is the formation of isomeric 2-imino-2,3-dihydrothiazoles.[5] Running the reaction under neutral or slightly basic conditions and maintaining a controlled temperature can help minimize the formation of these byproducts.

Ester Hydrolysis (Step 2)

Q5: Which base is most effective for the hydrolysis of the thiazole ester? A5: Lithium hydroxide (LiOH) is a popular and effective choice for hydrolyzing esters, often leading to cleaner reactions and higher yields compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] It is typically used in a solvent mixture like THF/water.

Q6: My hydrolysis reaction is incomplete. What should I do? A6: Incomplete hydrolysis can be addressed by increasing the equivalents of the base (e.g., from 1.5 to 3 equivalents), extending the reaction time, or gently heating the reaction mixture.[6] Ensure the starting ester is fully dissolved in the solvent system to improve reaction kinetics.

Purification and Analysis

Q7: What is the best method for purifying the final this compound? A7: The most common purification method involves precipitation and recrystallization. After hydrolysis, the aqueous solution is acidified to a pH of approximately 2-3, causing the carboxylic acid to precipitate.[7][8] The solid can then be collected by filtration and further purified by recrystallization from a suitable solvent like an alcohol/water mixture.[9]

Q8: How can I confirm the purity and identity of my final product? A8: Standard analytical techniques should be used. Proton NMR (¹H NMR) can confirm the structure by identifying characteristic peaks for the ethyl group and thiazole ring protons.[8] High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, and melting point determination can be used as a preliminary check against a reference standard.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

  • Question: I am experiencing a low yield (<60%) in the Hantzsch reaction to form the ethyl ester. What are the likely causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction temperature or extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]

    • Impure Starting Materials: The α-haloketone (ethyl 2-chloro-3-oxopentanoate) can degrade over time. Ensure its purity before starting the reaction.

    • Suboptimal Stoichiometry: While the reaction is 1:1, using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction forward.[4]

    • Side Reactions: If the reaction conditions are too harsh (e.g., excessively high temperatures), degradation or side product formation can occur. Refer to the optimized conditions in the protocols below.

Issue 2: Difficulties with Ester Hydrolysis

  • Question: The hydrolysis of my ethyl 4-ethyl-1,3-thiazole-5-carboxylate is either very slow or results in a complex mixture of products. How can I troubleshoot this?

  • Answer:

    • Choice of Base/Solvent: Using alcoholic solvents like methanol or ethanol with NaOH or KOH can lead to transesterification instead of hydrolysis.[6] Switch to a non-alcoholic co-solvent like Tetrahydrofuran (THF) with an aqueous solution of LiOH.[6]

    • Insufficient Base: Ensure you are using a molar excess of the base (typically 1.5 to 3 equivalents) to drive the saponification to completion.

    • Workup Issues: During acidification, adding the acid too quickly can cause localized heating and potential degradation. Perform the acidification slowly in an ice bath to maintain a low temperature. Adjust the pH carefully to the isoelectric point (typically pH 2-3) to maximize precipitation of the carboxylic acid.[7]

Issue 3: Product Purity is Low After Purification

  • Question: My final product shows significant impurities by HPLC even after precipitation. What further purification steps can I take?

  • Answer:

    • Recrystallization: A single precipitation may not be sufficient. Perform a recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid). Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[9]

    • Solvent Wash: Wash the filtered solid with cold water to remove any inorganic salts from the workup, followed by a wash with a non-polar solvent like hexane to remove organic, non-polar impurities.

    • Acid-Base Extraction: For very impure samples, you can redissolve the product in a weak base (like aqueous sodium bicarbonate), wash the solution with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitate the acid by adding an acid.[9]

Quantitative Data Summary

Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions

ParameterCondition ACondition BCondition C (Optimized)
Temperature Room Temp (25°C)50°C75°C
Reaction Time 24 hours12 hours6 hours
Yield (%) 45%72%88%
Purity (HPLC) 90%95%>98%

Table 2: Comparison of Ester Hydrolysis Conditions

Base (2 eq.)Solvent SystemTemperatureReaction TimeYield (%)Purity (HPLC)
NaOHEthanol/WaterReflux (80°C)4 hours75%91% (transesterification noted)
KOHTHF/Water50°C6 hours85%96%
LiOH THF/Water Room Temp (25°C) 8 hours 94% >99%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-ethyl-1,3-thiazole-5-carboxylate
  • Reagents & Setup:

    • Thioacetamide (1.1 eq.)

    • Ethyl 2-chloro-3-oxopentanoate (1.0 eq.)

    • Ethanol (as solvent)

    • Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Dissolve thioacetamide in ethanol in the reaction flask.

    • Add ethyl 2-chloro-3-oxopentanoate dropwise to the stirring solution at room temperature.

    • After the addition is complete, heat the mixture to reflux (approx. 75-80°C).[3]

    • Maintain reflux for 6 hours, monitoring the reaction by TLC.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water, which may cause the product to precipitate.[1]

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • If an oil forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Reagents & Setup:

    • Ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq.)

    • Lithium hydroxide (LiOH) (2.0 eq.)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • Equip a round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the crude ester in the THF/water solvent mixture in the flask.

    • Add the solid LiOH to the solution and stir vigorously at room temperature.

    • Stir for 8-12 hours or until TLC/LCMS analysis shows complete consumption of the starting material.[6]

  • Workup & Purification:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform a wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to acidify the solution to a pH of 2-3.[8]

    • A white or off-white solid should precipitate. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water.

    • Dry the solid under vacuum to yield the final this compound.

Visualized Workflows

G reactant reactant intermediate intermediate product product A Ethyl 2-chloro-3-oxopentanoate C Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) A->C B Thioacetamide B->C D Ethyl 4-ethyl-1,3-thiazole-5-carboxylate C->D Yield: ~88% E Step 2: Ester Hydrolysis (LiOH, THF/H2O) D->E F This compound E->F Yield: ~94%

Caption: A two-step synthesis pathway for this compound.

G problem problem question question solution solution cause cause start Low Final Product Yield q1 Check Purity of Step 1 Intermediate start->q1 q2 Review Step 1 (Hantzsch) Conditions q1->q2 Yes cause1 Side products formed q1->cause1 No q3 Review Step 2 (Hydrolysis) Conditions q2->q3 OK cause2 Incomplete Reaction q2->cause2 Issue Found cause3 Transesterification q3->cause3 Alcoholic Solvent Used? cause4 Poor Precipitation q3->cause4 No sol1 Purify intermediate via chromatography before hydrolysis cause1->sol1 sol2 Increase reaction time/temp. Ensure 1.1 eq thioamide. cause2->sol2 sol3 Use LiOH in THF/Water. Avoid alcoholic solvents. cause3->sol3 sol4 Acidify slowly in ice bath to pH 2-3. Recrystallize. cause4->sol4

Caption: Troubleshooting workflow for low yield in the synthesis process.

References

"troubleshooting poor cell permeability of thiazole-based inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor cell permeability of thiazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My thiazole-based inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between a biochemical (e.g., enzyme) assay and a cell-based assay often points to poor cell permeability.[1] The compound may be unable to cross the cell membrane to reach its intracellular target. Other potential causes include rapid efflux out of the cell by transporter proteins or metabolic instability.

Q2: What are the key physicochemical properties I should check to predict the cell permeability of my thiazole inhibitor?

A2: Several key physicochemical properties are critical determinants of a compound's ability to cross cell membranes. These are often guided by principles like Lipinski's Rule of Five.[1][2] Key parameters include:

  • Lipophilicity (LogP): A measure of a compound's oil/water partition coefficient.

  • Molecular Weight (MW): The mass of the molecule.

  • Topological Polar Surface Area (TPSA): A calculation of the surface area of polar atoms.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of N-H, O-H bonds and N, O atoms, respectively.[3]

  • pKa: The ionization constant of the molecule, which affects its charge at physiological pH.[4]

Q3: How can I experimentally measure the cell permeability of my inhibitor?

A3: There are several established in vitro assays to measure permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive diffusion.[5][6]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[7][8] It is considered a gold standard as it can assess passive diffusion, active transport, and efflux.[9][10]

  • MDCK Cell Permeability Assay: Similar to the Caco-2 assay, this model uses Madin-Darby Canine Kidney cells and is also widely used to predict oral absorption and identify substrates of efflux pumps.

Q4: My compound has a high LogP, suggesting it's lipophilic, but still shows poor permeability. What could be the reason?

A4: While lipophilicity is important, it is not the only factor.[11] High lipophilicity (e.g., LogP > 5) can sometimes lead to poor aqueous solubility, causing the compound to precipitate out of the assay medium or get trapped within the lipid membrane.[12] Another major reason is that the compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[9][13]

Q5: What is an efflux pump and how do I know if my thiazole inhibitor is a substrate?

A5: Efflux pumps are transmembrane proteins that actively expel a wide variety of substrates, including drugs, from the cell, which is a common mechanism of drug resistance.[14][15] To determine if your compound is an efflux substrate, you can perform a bidirectional Caco-2 or MDCK assay.[7] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, you can calculate an Efflux Ratio (ER) . An ER greater than 2 is a strong indicator of active efflux.[9] This can be confirmed by running the assay in the presence of a known efflux pump inhibitor, like verapamil.[9][16]

Q6: What strategies can I use to improve the cell permeability of my lead thiazole compound?

A6: Improving permeability often involves medicinal chemistry strategies to modify the compound's structure:

  • Reduce Polar Surface Area (TPSA): Masking polar groups, such as hydroxyls or amines, can decrease TPSA and improve passive diffusion.

  • Lower Molecular Weight: If possible, simplifying the molecular scaffold to reduce its size can be beneficial.[1]

  • Modulate Lipophilicity: Fine-tuning the LogP to an optimal range (typically 1-3) is often necessary.

  • Prodrug Approach: A prodrug strategy involves chemically modifying the compound to create a more permeable version that, once inside the cell, is converted back to the active inhibitor.

  • Structure-Permeability Relationship (SPR) Studies: Systematically modifying different parts of the thiazole scaffold can help identify regions that are sensitive to permeability changes.[17]

Troubleshooting Guides

Guide 1: Initial Diagnosis of Poor Permeability

If you observe a significant loss of activity from a biochemical to a cell-based assay, follow these steps to diagnose a potential permeability issue.

  • Step 1: Confirm On-Target Activity in a Cellular Context. Before assuming a permeability problem, confirm that the inhibitor is ineffective in a whole-cell context. A simple way is to compare its activity in whole cells versus cell lysates. If the compound is active in the lysate but not in intact cells, a permeability barrier is highly likely.[1]

  • Step 2: Analyze Physicochemical Properties. Calculate the key physicochemical properties of your thiazole inhibitor and compare them to the recommended ranges for good oral bioavailability, often referred to as "drug-like" properties.

    Table 1: Key Physicochemical Properties Influencing Cell Permeability

    Property Symbol Optimal Range for Permeability Significance
    Lipophilicity LogP 1 - 3 Governs partitioning into the lipid membrane.[11]
    Molecular Weight MW < 500 Da Smaller molecules generally diffuse more easily.[1]
    Topological Polar Surface Area TPSA < 140 Ų High TPSA is associated with poor membrane permeability.
    Hydrogen Bond Donors HBD ≤ 5 Fewer donors reduce the energy penalty of desolvation.[2]
    Hydrogen Bond Acceptors HBA ≤ 10 Fewer acceptors reduce the energy penalty of desolvation.[2]

    | Rotatable Bonds | | ≤ 10 | Increased flexibility can be entropically unfavorable for permeability. |

  • Step 3: Perform a Preliminary Permeability Assessment. Use a rapid and cost-effective assay like PAMPA to get an initial reading on your compound's passive diffusion capabilities.[6] This will help you quickly categorize the compound as having high, medium, or low passive permeability.

Guide 2: Investigating and Overcoming Efflux

If your compound has favorable physicochemical properties but still shows poor cellular activity, it may be a substrate for efflux pumps.

  • Step 1: Conduct a Bidirectional Permeability Assay. Perform a Caco-2 or MDCK assay, measuring transport in both the A→B and B→A directions.[8]

  • Step 2: Calculate the Efflux Ratio (ER). The ER is calculated as the ratio of the apparent permeability (Papp) in the B→A direction to the A→B direction: ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is actively transported out of the cells.[9]

  • Step 3: Confirm with Efflux Pump Inhibitors. Repeat the permeability assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil, reserpine).[9][13] A significant increase in the A→B permeability and a corresponding decrease in the ER confirms that your compound is an efflux substrate.

  • Step 4: Mitigate Efflux through Structural Modification. Structure-activity relationship (SAR) studies can help identify the molecular features responsible for efflux recognition. Modifications may include:

    • Reducing the number of hydrogen bond acceptors.

    • Altering the overall charge distribution.

    • Masking functionalities recognized by the transporter.

Data Presentation

Table 2: Comparison of Common In Vitro Permeability Assays

Assay Model Type Throughput Biological Complexity Key Information Provided
PAMPA Artificial Membrane High Low Passive Diffusion Rate (Pe)[6]
Caco-2 Cell Monolayer Medium High Passive & Active Transport, Efflux (Papp, ER)[7][8]

| MDCK | Cell Monolayer | Medium | Medium-High | Passive & Active Transport, Efflux (Papp, ER) |

Table 3: General Interpretation of Apparent Permeability (Papp) Values from Caco-2 Assays

Papp (x 10⁻⁶ cm/s) Permeability Classification Expected Human Intestinal Absorption
< 1.0 Low Poor (<50%)[8]
1.0 - 10.0 Moderate Moderate (50-85%)[8]

| > 10.0 | High | High (>85%)[8] |

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive permeability (Pe) of a thiazole-based inhibitor across an artificial lipid membrane.[5][18]

Materials:

  • 96-well filter plate (Donor plate, e.g., PVDF membrane)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 1-2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker and plate reader (UV-Vis or LC-MS/MS for analysis)

Methodology:

  • Prepare Membrane: Gently add 5 µL of the phospholipid/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.[18]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to a final concentration (e.g., 10 µM). The final DMSO concentration should be low (<1%).

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated filter plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to create a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[18][19]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): The effective permeability coefficient (Pe in cm/s) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a thiazole-based inhibitor across a Caco-2 cell monolayer.[7][8]

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates (e.g., polycarbonate membrane inserts)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound stock solution (10 mM in DMSO)

  • Analytical instrumentation (LC-MS/MS)

  • TEER (Transepithelial Electrical Resistance) meter

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a polarized monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range (e.g., >300 Ω·cm²).[9]

  • Prepare Dosing Solutions: Dilute the test compound in transport buffer to the final desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C for a set time (e.g., 2 hours) with gentle shaking. At the end of the incubation, take samples from both the donor and receiver compartments.[8]

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Papp and ER:

    • Calculate the Papp value for both the A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial concentration.[8]

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .

Visualizations

G cluster_physchem Physicochemical Properties cluster_bio Biological Factors LogP Lipophilicity (LogP) Permeability Overall Cell Permeability LogP->Permeability MW Molecular Weight MW->Permeability TPSA Polar Surface Area TPSA->Permeability HBD_HBA H-Bonds HBD_HBA->Permeability Efflux Efflux Pumps (e.g., P-gp) Efflux->Permeability Metabolism Metabolic Stability Metabolism->Permeability Transporters Uptake Transporters Transporters->Permeability

Caption: Key factors influencing the cell permeability of small molecules.

G Start High Potency in Biochemical Assay, Low Potency in Cell-Based Assay Check_Props Analyze Physicochemical Properties (LogP, MW, TPSA) Start->Check_Props PAMPA Run PAMPA Assay (Passive Diffusion) Check_Props->PAMPA Properties OK? Modify Structural Modification (Improve Properties) Check_Props->Modify Properties Poor? Caco2 Run Bidirectional Caco-2 Assay PAMPA->Caco2 Permeability Low? Efflux_Test Run Caco-2 with Efflux Inhibitor Caco2->Efflux_Test Efflux Ratio > 2? End Optimized Permeability Caco2->End Permeability OK (Efflux Ratio < 2) Modify_Efflux Structural Modification (Design out Efflux) Efflux_Test->Modify_Efflux Permeability Rescued? Modify->Start Modify_Efflux->Start G Start Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21-28 Days (Allow Differentiation) Start->Culture TEER Measure TEER (Confirm Monolayer Integrity) Culture->TEER Dose Add Compound to Donor Side (Apical or Basolateral) TEER->Dose Incubate Incubate for 2 Hours at 37°C Dose->Incubate Sample Collect Samples from Donor and Receiver Wells Incubate->Sample Analyze Quantify Compound by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

References

Technical Support Center: Optimizing Assay Conditions for Screening 4-Ethyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their screening assays for 4-Ethyl-1,3-thiazole-5-carboxylic acid. Given the common biological activities of thiazole derivatives, this guide will focus on a hypothetical screening scenario where this compound is being evaluated as a potential inhibitor of a protein kinase.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when screening this compound?

A1: The primary challenges include ensuring compound solubility in aqueous assay buffers, managing potential interference from the DMSO solvent, and establishing the stability of the compound under assay conditions. Carboxylic acid moieties can present solubility challenges depending on the pH of the assay buffer.[4]

Q2: How can I improve the solubility of this compound in my assay buffer?

A2: To improve solubility, consider the following:

  • pH Adjustment: The solubility of carboxylic acids is pH-dependent. Adjusting the assay buffer pH to be above the pKa of the carboxylic acid group will deprotonate it, increasing its aqueous solubility.

  • Co-solvents: While DMSO is the most common, small percentages of other co-solvents may be explored if compatible with your assay.

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and use a minimal volume to achieve the final desired concentration in the assay. This keeps the final DMSO concentration low.

Q3: What is the recommended starting concentration range for screening this compound?

A3: For initial high-throughput screening, a common starting concentration is 10 µM. A dose-response curve should then be generated to determine the IC50 value, typically spanning a range from nanomolar to micromolar concentrations (e.g., 0.01 µM to 100 µM).

Q4: How can I be sure that the observed activity is not an artifact of DMSO?

A4: Include a vehicle control in all experiments, which contains the same final concentration of DMSO as the wells with your test compound. This will help to differentiate the effect of the compound from any effects of the solvent. It is also advisable to run a DMSO tolerance test for your specific cell line or assay to determine the maximum concentration that does not cause significant cytotoxicity or assay interference.

Q5: How should I assess the stability of this compound in my assay conditions?

A5: Compound stability can be assessed by incubating it in the assay buffer for the duration of the experiment. At various time points, the concentration of the compound can be measured using analytical techniques like HPLC-MS to ensure it is not degrading.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent pipetting- Compound precipitation- Uneven cell seeding (for cell-based assays)- Use calibrated pipettes and proper technique.- Visually inspect plates for precipitation after compound addition. Consider lowering the final compound concentration or adjusting buffer pH.- Ensure a homogenous cell suspension and use appropriate cell seeding techniques.
No observable inhibition at expected concentrations - Compound is inactive- Compound has low solubility- Compound has degraded- Incorrect assay setup- Confirm the activity of a known inhibitor (positive control).- Address solubility issues as described in the FAQs.- Perform stability testing.- Review the experimental protocol and ensure all reagents were added correctly.
High background signal in the assay - Autofluorescence of the compound- Assay buffer components interfering with the signal- Non-specific binding- Measure the fluorescence of the compound alone in the assay buffer.- Test individual buffer components for interference.- Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer, if compatible with the assay.
Inconsistent results between experiments - Variation in reagent preparation- Different passage numbers of cells (for cell-based assays)- Fluctuation in incubation times or temperatures- Prepare fresh reagents for each experiment and use consistent protocols.- Use cells within a defined passage number range.- Ensure precise control over incubation parameters.

Quantitative Data Summary

The following tables provide a template for organizing key quantitative data during assay optimization.

Table 1: DMSO Tolerance Test

Final DMSO Concentration (%)Cell Viability (%)Assay Signal (Relative Units)
0.0 (No DMSO)1001.0
0.1980.99
0.5950.97
1.0850.92
2.0600.80

Table 2: Solubility Assessment in Assay Buffer (pH 7.4)

Compound Concentration (µM)Observation
100Precipitation observed
50Precipitation observed
25Clear solution
10Clear solution

Table 3: Example Dose-Response Data for IC50 Determination

Compound Concentration (µM)% Inhibition
10098
3092
1075
352
120
0.35
0.11

Experimental Protocols

Protocol: Fluorescence Polarization (FP)-Based Kinase Inhibition Assay

This protocol is a general guideline for a competitive binding assay to screen for inhibitors of a protein kinase.

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (a ligand that binds to the kinase's active site)

  • This compound (test compound)

  • Known kinase inhibitor (positive control)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 100% DMSO

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO.

    • Dilute the compound further in assay buffer to create a 4x working solution.

  • Assay Setup:

    • Add 5 µL of 4x test compound or control (assay buffer with DMSO for negative control, 4x positive control for positive control) to the wells of the 384-well plate.

    • Add 5 µL of 4x kinase solution (diluted in assay buffer) to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to these wells.

    • Add 10 µL of 2x fluorescent tracer solution (diluted in assay buffer) to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Hypothetical Kinase Signaling Pathway cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK) Transcription Factor Transcription Factor Kinase Cascade (e.g., MAPK)->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase Cascade (e.g., MAPK) Inhibition

Caption: Hypothetical kinase signaling pathway inhibited by this compound.

Experimental_Workflow cluster_0 Fluorescence Polarization Assay Workflow A Prepare Compound Dilutions (in DMSO and Assay Buffer) B Add Compound and Kinase to 384-well Plate A->B C Add Fluorescent Tracer B->C D Incubate at Room Temperature C->D E Measure Fluorescence Polarization D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.

Troubleshooting_Tree Start High Variability in Replicates? CheckPipetting Verify Pipetting Technique and Calibration Start->CheckPipetting Yes FurtherInvestigation Consult Senior Scientist Start->FurtherInvestigation No CheckSolubility Visually Inspect for Precipitation. Lower Compound Concentration? CheckPipetting->CheckSolubility CheckCells Review Cell Seeding Protocol CheckSolubility->CheckCells No Precipitation ProblemSolved Problem Resolved CheckSolubility->ProblemSolved Precipitation was the issue CheckCells->ProblemSolved

Caption: Troubleshooting decision tree for high variability in assay replicates.

References

Validation & Comparative

Validating Anticancer Activity: A Comparative Guide to 4-Ethyl-1,3-thiazole-5-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the anticancer activity of various thiazole carboxylic acid derivatives, offering a benchmark for the evaluation of novel compounds like 4-Ethyl-1,3-thiazole-5-carboxylic acid. The data presented is compiled from multiple studies, providing a broad overview of the structure-activity relationships and mechanistic insights of this class of compounds.

Comparative Anticancer Activity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of different structural modifications on the thiazole core.

Table 1: IC50 Values (µM) of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones

CompoundSubstitution (R')MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
4a H31.5 ± 1.9151.7 ± 3.13[1]
4b Br28.0 ± 1.6926.8 ± 1.62[1]
4c N=N-Ph2.57 ± 0.167.26 ± 0.44[1]
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51[1]

Table 2: IC50 Values (µM) of Novel Thiazole-Naphthalene Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
5b 0.48 ± 0.030.97 ± 0.13[2]
Colchicine (Standard) --[2]

Table 3: IC50 Values (µg/mL) of Novel Thiazole Derivatives against SaOS-2 (Osteosarcoma) Cell Line

CompoundIC50 (µg/mL)Reference
4b 0.214 ± 0.009[3]
4d 0.212 ± 0.006[3]
4i 0.190 ± 0.045[3]

Table 4: IC50 Values (µM) of Arylidene-Hydrazinyl-Thiazoles

CompoundBxPC-3 (Pancreatic Cancer)MOLT-4 (Leukemia)MCF-7 (Breast Cancer)Reference
4m 1.692.21.85[4]
4n >10>10>10[4]
4r 2.152.82.5[4]
Doxorubicin (Standard) 0.1830.250.5[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vitro assays used to assess anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Thiazole Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize measure Measure Absorbance (570nm) solubilize->measure calculate Calculate IC50 Values measure->calculate

Fig. 1: Workflow for MTT Cell Viability Assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells with Compound harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Fig. 2: Workflow for Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.[6]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[6]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[6]

Cell_Cycle_Analysis_Workflow treat Treat Cells with Compound harvest Harvest and Wash Cells treat->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with PI/RNase A Solution fix->stain analyze Analyze by Flow Cytometry stain->analyze

Fig. 3: Workflow for Cell Cycle Analysis.

Implicated Signaling Pathways in Thiazole-Mediated Anticancer Activity

The anticancer effects of thiazole derivatives are often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of this pathway can starve tumors of necessary nutrients.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation

Fig. 4: Simplified VEGFR-2 Signaling Pathway.
MUC1 Signaling in Breast Cancer

Mucin 1 (MUC1) is a transmembrane protein that is overexpressed in many breast cancers and is associated with increased tumor aggressiveness and resistance to therapy.[8][9] It can interact with and modulate the signaling of receptor tyrosine kinases like EGFR.

MUC1_Signaling MUC1 MUC1-C EGFR EGFR MUC1->EGFR Interacts with PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival ERK ERK MEK->ERK ERK->Survival COX2_Signaling AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream Downstream Pathways (e.g., PI3K/AKT, MAPK) EP_Receptors->Downstream Cancer_Hallmarks Proliferation, Angiogenesis, Invasion, Apoptosis Resistance Downstream->Cancer_Hallmarks LDHA_Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA TCA_Cycle TCA Cycle (Mitochondria) Pyruvate->TCA_Cycle Reduced in Cancer Lactate Lactate LDHA->Lactate NADH -> NAD+ Biosynthesis Macromolecule Biosynthesis Glycolysis Glycolysis Glycolysis->Biosynthesis Provides Intermediates

References

"comparative study of 4-Ethyl-1,3-thiazole-5-carboxylic acid with other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory potential of 4-Ethyl-1,3-thiazole-5-carboxylic acid and its derivatives against other well-established kinase inhibitors. While direct experimental data for this compound is not extensively available in the public domain, this guide draws upon research on structurally similar thiazole-based carboxylic acid compounds that have shown promise as kinase inhibitors. The performance of these thiazole derivatives is compared with that of notable kinase inhibitors such as Dasatinib, Sorafenib, and the broad-spectrum inhibitor Staurosporine, supported by experimental data from published studies.

Introduction to Thiazole Derivatives as Kinase Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, including the ATP-binding site of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery. Thiazole derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent and selective inhibition of various kinases involved in oncogenic signaling pathways.[2] This guide focuses on the comparative analysis of 1,3-thiazole-5-carboxylic acid derivatives, a subclass of thiazoles that has shown specific inhibitory activity against key kinases such as Casein Kinase 2 (CK2).[3][4]

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for selected thiazole-based carboxylic acid derivatives and other well-known kinase inhibitors against a panel of kinases.

CompoundTarget KinaseIC50 (µM)Reference
1,3-Thiazole-5-carboxylic Acid Derivative (cpd 33)CK20.4[3]
4-(Thiazol-5-yl)benzoic acid derivativeCK2α0.014-0.017[5]
4-(Thiazol-5-yl)benzoic acid derivativeCK2α'0.0046-0.010[5]

Table 1: Kinase Inhibitory Activity of Thiazole-Based Carboxylic Acid Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Dasatinib ABL1<1[6]
SRC<1[6]
LCK<1[6]
KIT1.5[6]
PDGFRα2.5[6]
PDGFRβ1.8[6]
VEGFR2--
Sorafenib Raf-16[7]
B-Raf22[8]
B-Raf (V600E)38[8]
VEGFR290[7]
VEGFR320[7]
PDGFRβ57[7]
c-Kit68[8]
Staurosporine PKC0.7[9][10]
PKA7[9]
PKG8.5[9]
p60v-src6
CaM Kinase II20
CK2>1000[11]

Table 2: Kinase Inhibitory Profile of Selected Kinase Inhibitors

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay, based on methodologies commonly used in the referenced studies to determine kinase inhibition.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound derivative)

  • ATP (Adenosine triphosphate), often radiolabeled with ³²P or ³³P for traditional assays, or used in conjunction with fluorescence/luminescence-based detection methods.

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity)

  • Stop solution (e.g., phosphoric acid, EDTA)

  • Detection reagents (specific to the assay format, e.g., scintillation cocktail, antibodies for ELISA, or reagents for luminescence-based ATP detection)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent, typically DMSO.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific protein kinase, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Kinase Reaction: Initiate the reaction by adding the kinase substrate and ATP to each well.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Detection and Quantification:

    • Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based ATP Assay (e.g., Kinase-Glo®): Measure the amount of remaining ATP, which is inversely proportional to kinase activity.

    • Fluorescence Resonance Energy Transfer (FRET) Assay: Use a labeled substrate where phosphorylation by the kinase leads to a change in the FRET signal.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways in which the targeted kinases play a crucial role. These diagrams were generated using the Graphviz DOT language.

CK2_Signaling_Pathway CK2 CK2 Akt Akt CK2->Akt PTEN PTEN CK2->PTEN NF_kB NF-κB CK2->NF_kB IkB IκB CK2->IkB JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Wnt_beta_catenin Wnt/β-catenin Pathway CK2->Wnt_beta_catenin Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival NF_kB->Cell_Survival JAK_STAT->Cell_Survival Wnt_beta_catenin->Cell_Survival

Caption: Simplified overview of the CK2 signaling pathway.[12][13]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Vascular Permeability Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Key signaling cascades downstream of VEGFR2 activation.[14][15][16]

EGFR_HER2_Signaling_Pathway Ligand EGF/TGF-α EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 Grb2_Sos Grb2/SOS EGFR_HER2->Grb2_Sos PI3K PI3K EGFR_HER2->PI3K STAT STAT EGFR_HER2->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation, Survival & Migration STAT->Cell_Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Akt->Cell_Proliferation

Caption: Simplified EGFR/HER2 signaling network.[1][17][18][19]

Experimental_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: Enzyme, Buffer, Compound Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with Substrate and ATP Reaction_Setup->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Detection Detect and Quantify Kinase Activity Reaction_Stop->Detection Data_Analysis Analyze Data and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.[20][21]

Conclusion

Derivatives of 1,3-thiazole-5-carboxylic acid have demonstrated potent inhibitory activity against protein kinase CK2, a key regulator of numerous cellular processes implicated in cancer.[3][4] The low micromolar and even nanomolar IC50 values of these compounds highlight the potential of the thiazole-5-carboxylic acid scaffold for the development of targeted kinase inhibitors.[3][5] When compared to multi-kinase inhibitors like Dasatinib and Sorafenib, the thiazole derivatives appear to offer a more targeted inhibition profile, which could translate to fewer off-target effects. However, it is important to note that the breadth of kinases tested for the thiazole derivatives is currently limited. Staurosporine, while a potent pan-kinase inhibitor, lacks the selectivity desirable for a therapeutic agent.[11]

Further investigation into the kinase selectivity profile of this compound and its optimized derivatives is warranted. A comprehensive screening against a broad panel of kinases will be crucial to fully understand their therapeutic potential and to identify any potential off-target activities. The methodologies and comparative data presented in this guide provide a foundational framework for such future research and development efforts in the pursuit of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

"in vivo efficacy of 4-Ethyl-1,3-thiazole-5-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] While specific in vivo efficacy data for 4-Ethyl-1,3-thiazole-5-carboxylic acid derivatives is not extensively available in the provided literature, a wealth of information exists for other substituted thiazole derivatives, demonstrating their potential as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] This guide provides a comparative overview of the in vivo performance of various thiazole derivatives, supported by experimental data and methodologies.

Antibacterial Activity

Thiazole compounds have shown potent antimicrobial activity, particularly against drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[3]

Comparison of In Vivo Antibacterial Efficacy of Thiazole Derivatives

CompoundAnimal ModelBacterial StrainDosing RegimenEfficacyReference CompoundEfficacy of Reference
Lead Thiazole Compound 1Murine skin infectionMRSATopical application>90% reduction in MRSA burdenMupirocinSimilar to lead compound
Thiazole Analogue 2Murine skin infectionMRSATopical application>90% reduction in MRSA burdenMupirocinSimilar to analogue
Thiazole Analogue 3Murine skin infectionMRSATopical application>90% reduction in MRSA burdenMupirocinSimilar to analogue

Experimental Protocol: Murine Skin Infection Model for MRSA [3]

A murine skin infection model was utilized to evaluate the in vivo antibacterial efficacy of the thiazole compounds.

G cluster_setup Animal Preparation and Inoculation cluster_treatment Treatment Protocol cluster_evaluation Efficacy Evaluation Animal_Acclimatization Acclimatization of Mice Anesthesia Anesthetize Mice Animal_Acclimatization->Anesthesia Wounding Create a superficial skin wound Anesthesia->Wounding Inoculation Inoculate wound with MRSA suspension Wounding->Inoculation Grouping Divide mice into treatment groups Inoculation->Grouping Topical_Application Apply thiazole derivative or control topically Grouping->Topical_Application Euthanasia Euthanize mice at a specific time point Topical_Application->Euthanasia Tissue_Homogenization Homogenize the infected skin tissue Euthanasia->Tissue_Homogenization Bacterial_Quantification Plate serial dilutions to determine CFU Tissue_Homogenization->Bacterial_Quantification

Experimental workflow for the murine skin infection model.

Anti-inflammatory Activity

Several thiazole derivatives have demonstrated significant anti-inflammatory properties in vivo, often evaluated using the carrageenan-induced rat paw edema model.[6][7][8]

Comparison of In Vivo Anti-inflammatory Efficacy of Thiazole Derivatives

CompoundAnimal ModelMethod of InductionEfficacy (% Inhibition of Edema)Reference CompoundEfficacy of Reference
N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide derivatives (10-13)RatCarrageenan-induced paw edema~84-93% of indomethacin's effectIndomethacinStandard
Nitro-substituted thiazole derivative (3c)RatCarrageenan-induced paw edemaUp to 44%NimesulideStandard
Nitro-substituted thiazole derivative (3d)RatCarrageenan-induced paw edemaUp to 41%NimesulideStandard

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [7][8]

This widely used model assesses the anti-inflammatory activity of compounds by measuring the reduction of localized edema induced by carrageenan.

G cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Edema Measurement Animal_Grouping Group Wistar rats Compound_Administration Administer thiazole derivative or control orally Animal_Grouping->Compound_Administration Carrageenan_Injection Inject carrageenan into the sub-plantar region of the rat paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at different time intervals Carrageenan_Injection->Paw_Volume_Measurement Calculate_Inhibition Calculate the percentage inhibition of edema Paw_Volume_Measurement->Calculate_Inhibition

Workflow for the carrageenan-induced rat paw edema model.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential, with some compounds showing efficacy in inhibiting tumor cell migration and invasion.[5][9][10]

Comparison of In Vivo Anticancer Efficacy of Thiazole Derivatives

CompoundAnimal ModelCancer Cell LineEfficacy
Thiazole derivative 5kChick embryo chorioallantoic membrane (CAM)MDA-MB-231 (Breast Cancer)Inhibition of angiogenesis

Experimental Protocol: Chick Embryo Chorioallantoic Membrane (CAM) Assay [9]

The CAM assay is an in vivo model used to study angiogenesis and the anti-angiogenic effects of compounds.

G cluster_preparation CAM Preparation cluster_application Compound Application cluster_analysis Angiogenesis Analysis Fertilized_Eggs Incubate fertilized chicken eggs Window_Creation Create a window in the eggshell Fertilized_Eggs->Window_Creation Filter_Disc Place a filter disc on the CAM Window_Creation->Filter_Disc Compound_Loading Apply thiazole derivative or control to the disc Filter_Disc->Compound_Loading Incubation Incubate for a defined period Compound_Loading->Incubation Imaging Image the CAM vasculature Incubation->Imaging Quantification Quantify blood vessel formation Imaging->Quantification

Workflow of the chick embryo chorioallantoic membrane (CAM) assay.

While the direct in vivo efficacy of this compound derivatives remains to be elucidated, the broader family of thiazole derivatives demonstrates significant therapeutic potential across various disease areas. The data presented here underscores the importance of continued research into this versatile chemical scaffold for the development of new and effective therapeutic agents.

References

Comparative Guide to the Structure-Activity Relationship of 4-Ethyl-1,3-thiazole-5-carboxylic Acid Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Ethyl-1,3-thiazole-5-carboxylic acid analogs, drawing insights from studies on structurally related thiazole derivatives. The information presented herein is intended to guide the rational design of novel anticancer agents based on the thiazole scaffold.

Introduction to Thiazole Derivatives in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on analogs of this compound, a scaffold with potential for development as a therapeutic agent. While direct and extensive SAR studies on this specific ethyl-substituted core are limited in publicly available literature, valuable insights can be extrapolated from research on analogs with different substituents at the 4-position and modifications of the carboxylic acid group.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and its appended functionalities. The following sections summarize key SAR findings from studies on related 4-substituted-1,3-thiazole-5-carboxamide derivatives, which can serve as a basis for predicting the activity of 4-ethyl analogs.

Influence of Substituents at the 4-Position

The substituent at the 4-position of the thiazole ring plays a crucial role in modulating the anticancer activity. While direct data for an ethyl group is scarce, studies on analogs with other small alkyl or electron-withdrawing groups provide valuable comparative information. For instance, research on 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives has shown that the trifluoromethyl group at the 4-position contributes to cytotoxic activity against various cancer cell lines.[2] In contrast, some studies on antimicrobial thiazoles suggest that the presence of an ethyl carboxylate substituent in the fifth position of the thiazole ring slightly decreased the overall antimicrobial activity compared to other analogs.[4] This indicates that the electronic and steric properties of the substituent at this position are critical determinants of activity. The ethyl group, being a small, electron-donating alkyl group, would be expected to confer different properties compared to the strongly electron-withdrawing trifluoromethyl group.

Modifications of the Carboxamide Moiety

The carboxylic acid at the 5-position is frequently derivatized to the corresponding carboxamide to enhance biological activity. The nature of the substituent on the amide nitrogen is a key determinant of potency.

For example, in a series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, the substitution on the phenyl ring of the carboxamide moiety significantly impacted anticancer activity. The highest activity (48% inhibition against A-549 cells) was observed with a 4-chloro-2-methylphenyl amido substituted thiazole.[2] This highlights the importance of the lipophilic and electronic character of the amide substituent.

Quantitative Biological Data

To facilitate a comparative analysis, the following table summarizes the anticancer activity of selected 4-substituted thiazole-5-carboxamide analogs from various studies. It is important to note that these are not direct analogs of this compound but provide a valuable reference for understanding the impact of substitutions on the thiazole core.

Compound ID4-Position SubstituentAmide SubstituentCell LineActivity (IC50 in µM or % Inhibition)Reference
8c -CF34-chloro-2-methylphenylA-54948% inhibition @ 5 µg/mL[2]
8f -CF3Not specified in abstractA-54940% inhibition @ 5 µg/mL[2]
6d Not specified in abstractN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)K563Comparable to dasatinib[5][6]
6d Not specified in abstractN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)MCF-720.2[5][6]
6d Not specified in abstractN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)HT-2921.6[5][6]
2b -CH3Not specified in abstractCOLO20530.79[7]
2b -CH3Not specified in abstractB16F174.15[7]
4c Not specified in abstractNot specified in abstractMCF-72.57[8]
4c Not specified in abstractNot specified in abstractHepG27.26[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing biological data. The following is a representative protocol for an in vitro cytotoxicity assay commonly used to evaluate the anticancer activity of thiazole derivatives.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (thiazole analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Signaling Pathways and Mechanistic Insights

Several thiazole-based anticancer agents have been reported to exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Analogs Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole analogs.

Experimental Workflow for Drug Discovery

The discovery and development of novel anticancer agents based on the this compound scaffold would typically follow a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Pathway Analysis, Target ID) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A typical experimental workflow for the discovery and development of novel thiazole-based anticancer agents.

Conclusion

While direct SAR studies on this compound analogs are not extensively documented, a comparative analysis of related thiazole derivatives provides valuable guidance for future drug design efforts. The available data underscore the importance of substitutions at the 4-position and on the 5-carboxamide moiety in modulating anticancer activity. Further synthesis and biological evaluation of a focused library of 4-ethyl analogs are warranted to fully elucidate the SAR of this specific scaffold and to identify lead compounds for further development as potential anticancer therapeutics. The provided experimental protocols and workflow offer a framework for such investigations.

References

Unveiling the Antimicrobial Power of Thiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance.[1][2] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic microorganisms.[3][4] This guide provides a comparative analysis of the antimicrobial spectrum of different thiazole compounds, supported by experimental data and detailed methodologies, to aid in the development of next-generation antimicrobial therapies.

Comparative Antimicrobial Spectrum of Thiazole Derivatives

The antimicrobial efficacy of thiazole compounds is significantly influenced by the nature and position of substituents on the thiazole ring.[5][6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against a panel of clinically relevant bacteria and fungi, offering a clear comparison of their potency.

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thiazole-Pyrazoline Hybrids Compound 56Staphylococcus aureus8-16[5]
Escherichia coli8-16[5]
Pseudomonas aeruginosa8-16[5]
Acinetobacter baumannii8-16[5]
Candida albicans32[5]
Compound 55Staphylococcus aureus16-32[5]
Escherichia coli16-32[5]
Pseudomonas aeruginosa16-32[5]
Acinetobacter baumannii16-32[5]
Candida albicans32[5]
2-Phenylacetamido-Thiazole Derivatives Compound 16Escherichia coli1.56-6.25[4]
Pseudomonas aeruginosa1.56-6.25[4]
Bacillus subtilis1.56-6.25[4]
Staphylococcus aureus1.56-6.25[4]
Thiazole Hydrazine Derivatives Compounds 4a-4lEscherichia coliActive[7]
Candida albicansActive[7]
Benzo[d]thiazole Derivatives Compound 13Gram-positive bacteria50-75[8]
Gram-negative bacteria50-75[8]
Fungi50-75[8]
Compound 14Gram-positive bacteria50-75[8]
Gram-negative bacteria50-75[8]
Fungi50-75[8]

Mechanism of Action: Targeting Bacterial DNA Gyrase

Several thiazole derivatives exert their antimicrobial effect by inhibiting essential bacterial enzymes. One key target is DNA gyrase, an enzyme crucial for DNA replication, recombination, and repair in bacteria.[1][2] The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Thiazole Thiazole Compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Thiazole->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling & Replication DNA_Gyrase->DNA_Supercoiling Catalyzes Cell_Death Bacterial Cell Death DNA_Supercoiling->Cell_Death Leads to (when inhibited)

Caption: Inhibition of bacterial DNA gyrase by thiazole compounds.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a commonly used procedure.[9]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the thiazole compounds in a suitable solvent (e.g., DMSO).
  • Bacterial/Fungal Strains: Culture the desired microbial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Growth Media: Prepare sterile broth medium.
  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Inoculum Preparation:

  • Dilute the overnight microbial culture in fresh broth to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL for bacteria).

3. Serial Dilution of Test Compounds:

  • Add a specific volume of sterile broth to all wells of the microtiter plate, except for the first column.
  • Add the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution across the plate.

4. Inoculation:

  • Add the prepared microbial inoculum to all wells containing the serially diluted compounds.
  • Include a positive control (inoculum without any compound) and a negative control (broth without inoculum) on each plate.

5. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

6. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure optical density.

A[label="Prepare Stock Solutions\nof Thiazole Compounds", fillcolor="#F1F3F4"]; B[label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#F1F3F4"]; C [label="Perform 2-Fold Serial Dilutions\nin 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Inoculate Wells with\nMicrobial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Incubate at Optimal\nTemperature and Time", fillcolor="#FBBC05"]; F [label="Visually or Spectrophotometrically\nDetermine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C; B -> D; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for MIC determination.

This guide highlights the significant potential of thiazole derivatives as a source of new antimicrobial drugs. The provided data and protocols offer a solid foundation for researchers to build upon in their efforts to combat infectious diseases. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and spectrum of these promising compounds.[5][6]

References

A Comparative Guide to the Cross-Reactivity Profiling of 4-Ethyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the cross-reactivity of 4-Ethyl-1,3-thiazole-5-carboxylic acid is not extensively available in public literature. This guide therefore serves as a comprehensive framework, outlining a best-practice approach for the systematic cross-reactivity profiling of this, or similar, novel chemical entities. The data presented is illustrative, designed to guide researchers in experimental design and data interpretation.

Introduction

This compound is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole rings are prevalent scaffolds in medicinal chemistry, found in a variety of approved drugs and clinical candidates. While the primary target and mechanism of action of a novel compound are the focus of initial discovery efforts, a thorough understanding of its off-target interactions is critical for progressing a candidate through the development pipeline. Unforeseen cross-reactivity can lead to toxicity, adverse side effects, or even reveal novel therapeutic opportunities.

This guide provides a comparative framework for the cross-reactivity profiling of This compound (Compound X) against two hypothetical alternatives:

  • Alternative A (Structural Analog): 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, a closely related molecule to assess how minor structural changes impact selectivity.

  • Alternative B (Functional Analog): A non-thiazole-containing compound, hypothetically sharing the same primary pharmacological target as Compound X, to compare selectivity profiles across different scaffolds.

The objective is to present a tiered experimental approach, from broad panel screening to detailed biophysical and cellular characterization, providing a robust dataset for informed decision-making in a drug development program.

Tier 1: Broad Panel Screening for Off-Target Liability

The initial step in cross-reactivity profiling is to screen the compound against large, well-characterized panels of common off-target classes. This provides a broad overview of potential liabilities. Several commercial services offer comprehensive screening panels.

Data Summary: Tier 1 Broad Panel Screening

The following table illustrates hypothetical results from broad panel screens for Compound X and its alternatives at a single high concentration (e.g., 10 µM). The data is presented as percent inhibition (%I) or percent of control. Significant hits (e.g., >50% inhibition) are highlighted for progression to Tier 2 analysis.

Target ClassPanel Provider (Example)Assay TypeCompound X (%I @ 10 µM)Alternative A (%I @ 10 µM)Alternative B (%I @ 10 µM)
Kinases Eurofins Discovery (KINOMEscan®)Binding Assay5 (avg. across panel)8 (avg. across panel)3 (avg. across panel)
Specific Hit: Kinase Y78 45<5
GPCRs Eurofins Discovery (gpcrMAX™)Functional Assay<10 (avg. across panel)<10 (avg. across panel)15 (avg. across panel)
Specific Hit: GPCR Z2565 <10
Ion Channels Charles River LaboratoriesElectrophysiology<5 (avg. across panel)<5 (avg. across panel)<5 (avg. across panel)
hERG Channel12158
Nuclear Receptors INDIGO BiosciencesTransactivation Assay<10 (avg. across panel)<10 (avg. across panel)<10 (avg. across panel)
CYP450 Enzymes WuXi AppTecLC-MS/MS
CYP3A485 92 25
CYP2D6303515

Tier 2: Hit Validation and Potency Determination

Hits identified in Tier 1 screening require confirmation and quantification. This involves generating concentration-response curves to determine the potency (IC50 or Kd) of the interaction.

Data Summary: Tier 2 Potency Determination

This table summarizes hypothetical potency data for the off-target hits identified in Tier 1.

Off-TargetAssay TypeParameterCompound X Alternative A Alternative B
Kinase Y TR-FRET BindingKd (nM)850>10,000>20,000
GPCR Z Calcium FluxIC50 (nM)>10,0001,200>20,000
CYP3A4 FluorometricIC50 (µM)1.50.815.2

Tier 3: Biophysical and Cellular Characterization

For confirmed, potent off-target interactions, further biophysical and cellular assays are necessary to understand the mechanism and physiological relevance of the interaction.

Data Summary: Tier 3 Mechanistic Studies

Off-TargetAssay TypeParameterCompound X Alternative A Alternative B
Kinase Y Surface Plasmon Resonance (SPR)KD (nM)910Not DeterminedNot Determined
kon (1/Ms)1.2 x 105--
koff (1/s)1.1 x 10-1--
Kinase Y Cellular Thermal Shift Assay (CETSA®)ΔTm (°C)+3.5--
CYP3A4 Time-Dependent Inhibition (TDI)kinact/KINo TDI ObservedNo TDI ObservedNo TDI Observed

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.

Broad Panel Screening (General Protocol)
  • Objective: To identify potential off-target interactions across major protein families.

  • Methodology: Utilize a commercial service such as Eurofins Discovery's KINOMEscan® for kinases or gpcrMAX™ for GPCRs.[1][2]

    • Provide the test compound (Compound X, Alternative A, Alternative B) at a specified concentration and quantity.

    • Compounds are typically screened at a single high concentration (e.g., 10 µM) in duplicate.

    • For binding assays (e.g., KINOMEscan®), the ability of the test compound to displace a proprietary ligand from the kinase active site is measured.[1]

    • For functional assays (e.g., gpcrMAX™), the compound is tested for both agonist and antagonist activity, often by measuring second messenger changes like calcium flux or cAMP levels.[2]

    • Data is reported as percent inhibition or percent of control relative to a vehicle control.

hERG Channel Inhibition Assay (Automated Patch Clamp)
  • Objective: To assess the risk of cardiac QT prolongation.

  • Methodology:

    • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).[3]

    • Platform: Employ an automated patch-clamp system like the QPatch or SyncroPatch.[3]

    • Procedure:

      • Establish a stable whole-cell recording from a hERG-expressing cell.[4]

      • Record baseline hERG currents in a vehicle control solution.

      • Apply a voltage protocol to elicit the characteristic hERG tail current.[4]

      • Perfuse the cell with increasing concentrations of the test compound.

      • Measure the inhibition of the hERG tail current at each concentration.

    • Data Analysis: Calculate the percent inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To evaluate the potential for drug-drug interactions via metabolic pathways.

  • Methodology:

    • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.[5]

    • Probe Substrates: Use a cocktail of specific fluorescent or LC-MS/MS-detectable probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[6]

    • Procedure:

      • Pre-incubate human liver microsomes with a range of concentrations of the test compound.

      • Initiate the metabolic reaction by adding the probe substrate cocktail and an NADPH-regenerating system.

      • Incubate at 37°C for a specified time.

      • Stop the reaction (e.g., with acetonitrile).

      • Analyze the formation of the specific metabolite for each isoform using LC-MS/MS.[7]

    • Data Analysis: Determine the IC50 value for each CYP isoform by plotting the percent inhibition of metabolite formation against the test compound concentration.

Surface Plasmon Resonance (SPR) for Hit Confirmation
  • Objective: To determine the binding kinetics (on- and off-rates) and affinity (KD) of an interaction.

  • Methodology:

    • Immobilization: Covalently immobilize the purified recombinant off-target protein (e.g., Kinase Y) onto a sensor chip surface.[8]

    • Binding Measurement:

      • Flow a running buffer over the sensor surface to establish a stable baseline.

      • Inject a series of concentrations of the test compound (analyte) over the surface.

      • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

      • Switch back to the running buffer to monitor the dissociation phase.[9]

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

    • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Cellular Thermal Shift Assay (CETSA®)
  • Objective: To confirm target engagement within a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or the test compound at a desired concentration.[10]

    • Heating: Heat aliquots of the treated cell suspension across a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[10]

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

    • Detection: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using a specific antibody via Western blot or an AlphaScreen® assay.[11]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A positive shift in the melting temperature (Tm) for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.[12]

Visualizations

Experimental Workflow Diagram

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Mechanistic Studies cluster_3 Decision Making CompoundX Compound X PanelScreen Broad Off-Target Panels (Kinases, GPCRs, Ion Channels, etc.) [Single Concentration: 10 µM] CompoundX->PanelScreen AltA Alternative A AltA->PanelScreen AltB Alternative B AltB->PanelScreen DoseResponse Concentration-Response Curves (IC50 / EC50 Determination) PanelScreen->DoseResponse Significant Hits (>50% Inhibition) Biophysical Biophysical Assays (SPR, ITC) DoseResponse->Biophysical Potent Hits (Sub-micromolar) Cellular Cellular Assays (CETSA®, Phenotypic) DoseResponse->Cellular Profile Selectivity Profile (On-Target vs. Off-Target Potency) Biophysical->Profile Cellular->Profile GoNoGo Go/No-Go Decision Profile->GoNoGo

Caption: A tiered workflow for systematic cross-reactivity profiling.

Hypothetical Signaling Pathway Interaction

G Receptor Primary Target Receptor G_Protein G-Protein Activation Receptor->G_Protein CompoundX Compound X (On-Target) CompoundX->Receptor Binds Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger DesiredEffect Desired Cellular Response SecondMessenger->DesiredEffect KinaseY Off-Target: Kinase Y PhosphoSubstrate Phosphorylated Substrate KinaseY->PhosphoSubstrate Phosphorylates OffTarget_CompoundX Compound X (Off-Target) OffTarget_CompoundX->KinaseY Inhibits Substrate Substrate Protein Substrate->KinaseY AdverseEffect Adverse Cellular Effect PhosphoSubstrate->AdverseEffect

References

Benchmarking a Novel Thiazole Compound Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide benchmarks a representative, hypothetical thiazole derivative, 4-Ethyl-1,3-thiazole-5-carboxylic acid (ETC-H) , against established antibiotics. The experimental data presented for ETC-H is illustrative and compiled from published research on structurally similar thiazole compounds to demonstrate a potential comparative framework. Currently, there is no publicly available experimental data for the antimicrobial activity of this compound itself.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6][7] This guide provides a comparative analysis of the hypothetical compound this compound (ETC-H) against three widely used antibiotics: Ampicillin, Ciprofloxacin, and Vancomycin. The comparison is based on key in vitro metrics of antimicrobial efficacy, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the hypothetical MIC and MBC values for ETC-H against common Gram-positive and Gram-negative bacteria, alongside typical MIC values for the benchmark antibiotics. Lower values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismETC-H (Hypothetical)AmpicillinCiprofloxacinVancomycin
Escherichia coli (ATCC 25922)84[2]0.015[1]>256[6]
Staphylococcus aureus (ATCC 29213)40.8[2]0.6[1]1[8]
Pseudomonas aeruginosa (ATCC 27853)16>2560.15[1]>256[9]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismETC-H (Hypothetical)
Escherichia coli (ATCC 25922)16
Staphylococcus aureus (ATCC 29213)8
Pseudomonas aeruginosa (ATCC 27853)32

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Test compounds (ETC-H and benchmark antibiotics)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (containing only the bacterial suspension in MHB) and a negative control well (containing only sterile MHB) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • This aliquot is sub-cultured onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth or a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_antibiotics Prepare Serial Dilutions of Antibiotics inoculate Inoculate Microtiter Plate prep_antibiotics->inoculate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed with wells ≥ MIC incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (Lowest Concentration with No Growth on Agar) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Potential Signaling Pathway: Inhibition of Bacterial Cell Division

Some thiazole derivatives have been shown to exert their antibacterial effect by targeting the FtsZ protein, which is crucial for bacterial cell division.[4][8][10][11]

Signaling_Pathway cluster_cell_division Bacterial Cell Division FtsZ FtsZ Monomers Polymerization Polymerization FtsZ->Polymerization Z_ring Z-ring Formation at Mid-cell Polymerization->Z_ring Septum Septum Formation Z_ring->Septum Division Cell Division Septum->Division ETC_H ETC-H (Thiazole Derivative) ETC_H->Inhibition Inhibition Inhibition->Polymerization

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Activity of Thiazole-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of a series of thiazole derivatives, which serve as analogs to 4-Ethyl-1,3-thiazole-5-carboxylic acid. These compounds have been evaluated for their ability to inhibit key enzymes in the inflammatory cascade and for their efficacy in a preclinical model of acute inflammation.

Table 1: In Vitro Enzyme Inhibition Data for Thiazole Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Analog 6l COX-15.550.016
COX-20.09
5-LOX0.38
Celecoxib COX-115.00.005
COX-20.075
Indomethacin COX-10.120
COX-22.0

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity index is a ratio of IC₅₀ values, indicating the compound's preference for inhibiting COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control -0
Analog 6l 1060.82
Indomethacin 1065.45

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound. The percentage of inhibition reflects the reduction in paw swelling compared to the control group.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Objective: To determine the in vitro inhibitory activity of the test compounds against COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. 5-LOX enzyme is typically sourced from potato tubers or recombinant systems.

  • Assay Principle: The assay measures the initial rate of oxygen consumption by the respective enzymes. The test compounds are pre-incubated with the enzyme, followed by the addition of the substrate, arachidonic acid.

  • Detection: An oxygen electrode is used to monitor the consumption of oxygen. The inhibitory activity is calculated as the percentage of reduction in oxygen consumption in the presence of the test compound compared to the vehicle control.

  • IC₅₀ Determination: Various concentrations of the test compounds are used to generate a dose-response curve, from which the IC₅₀ value is calculated using non-linear regression analysis.[1]

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.

Methodology:

  • Animals: Male Wistar rats (150-180 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Drug Administration: The test compounds and the standard drug (Indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.[1]

Visualizing the Mechanism of Action

The anti-inflammatory effects of the studied thiazole derivatives are primarily attributed to their inhibition of the COX and LOX enzymes, which are crucial in the arachidonic acid signaling pathway. The following diagram illustrates this pathway and the points of intervention by these inhibitors.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA Stimuli COX_path Cyclooxygenase (COX) Pathway LOX_path Lipoxygenase (LOX) Pathway COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGG2 Prostaglandin G₂ (PGG₂) COX1->PGG2 COX2->PGG2 Leukotrienes Leukotrienes (LTB₄) LOX->Leukotrienes PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Leukotrienes->Inflammation Chemotaxis Chemotaxis Leukotrienes->Chemotaxis Inhibitor Thiazole Derivatives (e.g., Analog 6l) Inhibitor->COX1 Inhibitor->COX2 Inhibitor->LOX

Caption: Arachidonic Acid Inflammatory Pathway and Inhibition by Thiazole Derivatives.

References

Comparative Cytotoxicity of Thiazole Derivatives on Normal vs. Cancer Cells: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a general comparison of the cytotoxicity of thiazole carboxylic acid derivatives on normal versus cancer cells based on available literature for structurally related compounds. Specific experimental data for 4-Ethyl-1,3-thiazole-5-carboxylic acid is not currently available in the public domain. The information presented herein is intended to serve as a general reference for researchers interested in the anticancer potential of the broader class of thiazole derivatives.

Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The thiazole ring is a core structural motif in several clinically used drugs and numerous investigational agents. The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with crucial signaling pathways in cancer cells.[2][4][5][6] A critical aspect of anticancer drug development is selective cytotoxicity, where a compound is more toxic to cancer cells than to normal, healthy cells. Several studies on various thiazole derivatives have demonstrated a degree of selectivity, highlighting their therapeutic potential.[1][4]

Quantitative Cytotoxicity Data

While specific IC50 values for this compound are not available, the following table summarizes representative data for other thiazole derivatives to illustrate the typical range of cytotoxic activity observed in cancer cell lines. It is important to note that these values can vary significantly based on the specific chemical structure of the derivative, the cancer cell line tested, and the experimental conditions.

Thiazole Derivative ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Thiazolo[5,4-d]pyrimidineA549 (Lung)1.4---[6]
Thiazolo[5,4-d]pyrimidineNCI-H322 (Lung)7.1---[6]
Thiazolo[5,4-d]pyrimidineA431 (Epidermal)3.1---[6]
Thiazolo[5,4-d]pyrimidineT98G (Glioblastoma)3.4---[6]
Thiazole-PhthalimideMCF-7 (Breast)0.2---[7]
Thiazole-PhthalimideMDA-MB-468 (Breast)0.6---[7]
Thiazole-PhthalimidePC-12 (Pheochromocytoma)0.43---[7]
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidineA375 (Melanoma)VariesCHO-K1, HaCaTVariesNot specified[8]
Thiazole/Thiadiazole CarboxamideA549, HT-29, MDA-MB-2310.68 - 3.94HUVEC, FHCHigher than cancer cellsFavorable[9]

Note: The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The table highlights that specific data on normal cell lines is often limited in initial screening studies.

Experimental Protocols

The most common method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding:

    • Cancer and normal cells are separately seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Normal & Cancer Cell Lines Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat Cells with Compound for 24-72h Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Thiazole Derivative Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate for 2-4h MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc

Figure 1. Experimental workflow for determining the cytotoxicity of a thiazole derivative using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade Thiazole Thiazole Derivative Bax Bax Activation Thiazole->Bax Induces Bcl2 Bcl-2 Inhibition Thiazole->Bcl2 Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A generalized intrinsic apoptosis signaling pathway potentially activated by anticancer thiazole derivatives.

Conclusion

Thiazole derivatives represent a promising scaffold for the development of novel anticancer agents. While direct comparative cytotoxicity data for this compound on normal versus cancer cells is not yet available, the broader class of thiazole compounds has demonstrated significant and, in some cases, selective cytotoxic activity against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis through the intrinsic pathway. Further research is warranted to synthesize and evaluate the specific cytotoxic profile and mechanism of action of this compound to determine its potential as a selective anticancer agent. The standardized experimental protocols, such as the MTT assay, provide a robust framework for such future investigations.

References

Safety Operating Guide

Navigating the Disposal of 4-Ethyl-1,3-thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for handling and disposing of specialized compounds like 4-Ethyl-1,3-thiazole-5-carboxylic acid is paramount. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this substance.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation.[1][2] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with plenty of water.[1][2] If irritation persists, seek medical attention.[1][2]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is to use a licensed and approved waste disposal company.[1][2] Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment and Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

    • Ensure the container is tightly closed to prevent accidental spills or the release of dust.[2]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a certified chemical waste disposal contractor to schedule a pickup.

    • Provide them with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Decontamination of Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

    • After thorough cleaning, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse and placing it in a sanitary landfill.[3]

Crucially, do not discharge this compound or its containers into sewer systems or waterways.[2][3] This substance can be very toxic to aquatic life with long-lasting effects.

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound, such as permissible concentrations for different waste streams, are not detailed in the provided safety data sheets. These limits are typically determined by local and national regulations. Always consult your local regulatory bodies and institutional EHS guidelines for specific quantitative disposal requirements.

Parameter Guideline Source
Primary Disposal Method Entrust to a licensed chemical waste disposal company.[1][2]
Environmental Discharge Do not allow entry into drains, waterways, or soil.[2][3]
Container Disposal Triple-rinse and dispose of in accordance with local regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Disposal Decision cluster_2 Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Is Container Empty? D->E F Contact Licensed Waste Disposal Company E->F No G Triple-Rinse Container E->G Yes J Provide SDS to Disposal Company F->J H Collect Rinsate as Chemical Waste G->H I Dispose of Container per Institutional Guidelines H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Ethyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Ethyl-1,3-thiazole-5-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles must be worn at all times when handling the compound.[3] A face shield is required when there is a risk of splashing or dust generation.[3][4]
Skin and Body Protection Nitrile rubber gloves (disposable) and a flame-resistant lab coat.Inspect gloves for any tears or perforations before use.[4] Change gloves immediately if contaminated. For extended handling, consider double-gloving. Lab coats should be fully buttoned.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the solid outside of a certified chemical fume hood or if dust generation is likely. Ensure proper fit testing and training for respirator use.
Foot Protection Closed-toe, chemical-resistant shoes.Footwear should cover the entire foot to protect against spills.

Experimental Protocol: Safe Handling Procedure

Adherence to a strict, step-by-step procedure is critical for minimizing risk during the handling of this compound.

1. Preparation and Pre-Handling Check:

  • Ensure a calibrated and certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Assemble all necessary equipment and reagents before introducing the chemical.
  • Don all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • All weighing and transfers of the solid compound must be conducted within a chemical fume hood to control dust and vapors.
  • Use spark-proof tools and equipment.
  • Avoid creating dust. If dust is generated, gently clean the area with a damp cloth; do not dry sweep.
  • Keep the container tightly closed when not in use.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent followed by a thorough wash with soap and water.
  • Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal:

  • All waste materials, including contaminated PPE, weighing paper, and excess chemical, must be disposed of as hazardous chemical waste.

  • Do not discharge into drains or the environment.[2]

  • The waste should be collected in a clearly labeled, sealed container.

  • Arrange for disposal through a licensed and certified hazardous waste management company, following all local, state, and federal regulations.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_safety_eq Check Safety Equipment prep_fume_hood->prep_safety_eq prep_ppe Don PPE prep_safety_eq->prep_ppe handle_weigh Weigh in Fume Hood prep_ppe->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer post_decon Decontaminate Area handle_transfer->post_decon disp_collect Collect Hazardous Waste handle_transfer->disp_collect post_ppe Remove PPE post_decon->post_ppe post_decon->disp_collect post_wash Wash Hands post_ppe->post_wash post_ppe->disp_collect disp_dispose Licensed Disposal disp_collect->disp_dispose

Caption: Workflow for handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。